molecular formula C10H20N2 B13199806 3-(Piperidin-4-YL)piperidine

3-(Piperidin-4-YL)piperidine

Cat. No.: B13199806
M. Wt: 168.28 g/mol
InChI Key: XYHYGLGHYZQJBC-UHFFFAOYSA-N
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Description

3-(Piperidin-4-YL)piperidine (CAS 116595-12-1) is an organic compound with the molecular formula C10H20N2. It belongs to the piperidine family, a six-membered heterocycle with one nitrogen atom, which is one of the most significant structural motifs in pharmaceutical research. Piperidine derivatives are foundational building blocks present in more than twenty classes of FDA-approved medications and are crucial for designing new active compounds . This specific bis-piperidine scaffold serves as a versatile synthetic intermediate in medicinal chemistry. Piperidine cores are frequently utilized in the discovery and development of receptor agonists and antagonists, with applications noted in research areas such as opioid receptor studies and G-protein-coupled receptor (GPCR) targeting . For instance, structurally similar piperidine compounds have been investigated as potent agonists for the GPR119 receptor, a target for metabolic diseases like diabetes, and as key frameworks for developing opioid receptor antagonists . The value of this compound lies in its three-dimensional structure, which provides a complex, rigid scaffold that can enhance a compound's binding affinity and selectivity when incorporated into larger, more complex molecules. Its synthesis often involves multi-step routes, including hydrogenation and reduction strategies from pyridine precursors, highlighting its sophisticated preparation . As a supplier, we provide this high-purity compound to support advanced research and development efforts in drug discovery. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

3-piperidin-4-ylpiperidine

InChI

InChI=1S/C10H20N2/c1-2-10(8-12-5-1)9-3-6-11-7-4-9/h9-12H,1-8H2

InChI Key

XYHYGLGHYZQJBC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2CCNCC2

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Comparative Analysis of 3,4'- and 4,4'-Bipiperidine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for medicinal chemists and process scientists evaluating bipiperidine scaffolds. It moves beyond basic structural definitions to address the synthetic, stereochemical, and pharmacological implications of selecting the 3,4'-bipiperidine versus the 4,4'-bipiperidine isomer.

Executive Summary: The Geometry of Choice

In drug design, the selection between 3,4'- and 4,4'-bipiperidine is rarely arbitrary; it is a decision between linear extension and angular vectoring .

  • 4,4'-Bipiperidine: A symmetric, achiral scaffold providing a linear, extended distance between the two nitrogen pharmacophores. It acts as a flexible rod, ideal for spanning deep hydrophobic pockets or linking two distant binding domains.

  • 3,4'-Bipiperidine: An asymmetric, chiral scaffold introducing a "kink" or defined angle between the nitrogen vectors. It creates a rigidified bend, essential for inducing specific receptor conformational changes or navigating non-linear binding pockets (e.g., GPCR allosteric sites).

Structural & Stereochemical Analysis[1][2][3][4]

The fundamental difference lies in symmetry elements and chirality, which dictates the complexity of downstream processing (purification and analysis).

Feature4,4'-Bipiperidine3,4'-Bipiperidine
Symmetry

/

(conformer dependent)

(Asymmetric)
Chirality Achiral (Meso forms possible upon substitution)Chiral (One stereocenter at C3 of Ring A)
Stereoisomers 1 (Parent)2 Enantiomers:

and

Nitrogen Vector ~180° (anti-periplanar preference)~120° (variable due to rotamers)
pKa (approx) ~11.1 (Both N equivalent)~11.0 (Ring A) / ~11.2 (Ring B)
Stereochemical Deep Dive: 3,4'-Bipiperidine

Unlike its symmetric counterpart, 3,4'-bipiperidine possesses a chiral center at the C3 position of the piperidine ring attached to the 4-position of the second ring.

  • Implication: Synthesis yields a racemate

    
    .[1][2][3][4]
    
  • Requirement: High-affinity drug candidates typically require chiral resolution to isolate the eutomer (active enantiomer).

Synthetic Pathways & Experimental Protocols

The synthesis of these isomers represents the divergence between "commodity chemistry" and "strategic synthesis."

DOT Diagram: Synthetic Logic Flow

SynthesisFlow Start Target Scaffold Selection Pyridine Pyridine Start->Pyridine Linear Needs Pyridines34 3-Bromopyridine + 4-Pyridylboronic Acid Start->Pyridines34 Angular Needs HomoCoup Reductive Dimerization (Na/NH3 or Raney Ni) Pyridine->HomoCoup Bipy44 4,4'-Bipyridine HomoCoup->Bipy44 Red44 Catalytic Hydrogenation (PtO2/H2) Bipy44->Red44 Prod44 4,4'-Bipiperidine (Achiral) Red44->Prod44 Suzuki Suzuki-Miyaura Coupling (Pd(PPh3)4, Na2CO3) Pyridines34->Suzuki Bipy34 3,4'-Bipyridine Suzuki->Bipy34 Red34 Catalytic Hydrogenation (PtO2/H2, AcOH) Bipy34->Red34 Prod34 3,4'-Bipiperidine (Racemic) Red34->Prod34 Resolution Chiral Resolution (HPLC/Tartrate Salt) Prod34->Resolution If Pure Enantiomer Needed

Caption: Comparative synthetic workflows. Note the additional complexity (Cross-coupling + Resolution) required for the 3,4'-isomer.

Detailed Protocol: Synthesis of 3,4'-Bipiperidine

Context: This protocol avoids the harsh conditions of radical dimerization, favoring a controlled Suzuki coupling followed by reduction.

Step 1: Suzuki Coupling (Formation of 3,4'-Bipyridine)

  • Reagents: 3-Bromopyridine (1.0 eq), 4-Pyridylboronic acid (1.1 eq),

    
     (5 mol%), 
    
    
    
    (2.0 M aq), DME/Ethanol (4:1).
  • Procedure: Degas solvents with

    
     for 30 mins. Combine aryl halide and boronic acid in the solvent mixture. Add catalyst under inert atmosphere. Heat to reflux (
    
    
    
    ) for 12-16 hours.
  • Workup: Cool to RT. Filter through Celite. Partition between EtOAc and water. Wash organic layer with brine, dry over

    
    .
    
  • Purification: Flash chromatography (

    
    ) to yield 3,4'-bipyridine.
    

Step 2: Hydrogenation (Reduction to Bipiperidine)

  • Reagents: 3,4'-Bipyridine,

    
     (Adams' catalyst, 10 wt%), Glacial Acetic Acid.
    
  • Procedure: Dissolve substrate in acetic acid in a Parr hydrogenation bottle. Add catalyst carefully (pyrophoric!). Pressurize with

    
     (50 psi) and shake at RT for 24 hours.
    
  • Validation: Monitor by LC-MS for disappearance of aromatic signals.

  • Isolation: Filter catalyst. Concentrate acetic acid. Basify residue with

    
     (aq) to pH > 12. Extract with 
    
    
    
    .
  • Result: Racemic 3,4'-bipiperidine as a viscous oil or low-melting solid.

Quality Control: Self-Validating Protocols

To ensure scientific integrity, you must validate the isomer identity and purity.

A. Isomer Differentiation (NMR)
  • 4,4'-Bipiperidine:

    
     NMR shows a simplified spectrum due to symmetry. The methine proton at the bridgehead (C4) appears as a triplet of triplets (tt) typically around 
    
    
    
    1.1-1.3 ppm (depending on solvent).
  • 3,4'-Bipiperidine:

    
     NMR is complex. You will observe distinct signals for the C3-methine (Ring A) and C4-methine (Ring B). The lack of symmetry results in more distinct methylene signals.
    
B. Chiral Resolution (For 3,4'-Bipiperidine)

Since the synthesis yields a racemate, separation is critical for biological assays.

  • Method: Chiral HPLC.[5][6][7]

  • Column: Polysaccharide-based (e.g., Chiralpak IA or AD-H).

  • Mobile Phase: Hexane:Ethanol:Diethylamine (80:20:0.1).

  • Detection: UV at 210 nm (weak absorbance, requires high concentration) or ELSD.

  • Self-Validation: Inject the racemate first to establish separation (

    
    ). Collect fractions and re-inject to confirm enantiomeric excess (
    
    
    
    ).

Pharmacological Implications & Scaffold Selection[10]

The choice of isomer dictates the spatial arrangement of substituents attached to the nitrogens.

Parameter4,4'-Bipiperidine3,4'-Bipiperidine
Pharmacophore Vector Linear (

)
. Best for dumbbell-shaped ligands spanning two distinct pockets.
Angular (

)
. Mimics a "turn" structure. Useful for compact binding sites.
Rigidity High. The connection limits conformational freedom but maintains linearity.Moderate. The asymmetry allows for a "kink" that can adopt different rotamers.
Lipophilicity (LogP) Slightly lower (more surface area exposed to solvent).Slightly higher (more compact globular shape).
Common Use Case Linker in PROTACs; symmetric GPCR homodimer ligands.Kinase inhibitors (hinge binders); Peptidomimetics (turn mimics).
DOT Diagram: Decision Tree for Medicinal Chemists

DecisionTree Start Ligand Design Requirement Q1 Is the binding pocket linear/tubular? Start->Q1 Q2 Does the target require a specific stereochemical vector? Q1->Q2 No Res44 Select 4,4'-Bipiperidine (Maximize extension) Q1->Res44 Yes Q2->Res44 No (Flexible linker) Res34 Select 3,4'-Bipiperidine (Explore Enantiomers) Q2->Res34 Yes (Kink needed)

Caption: Logic flow for scaffold selection based on binding pocket geometry.

References

  • Synthesis of Bipyridines (Precursors)

    • Title: Recent Progress on the Synthesis of Bipyridine Derivatives.[8][9]

    • Source: MDPI (Molecules).
    • URL:[Link]

  • Piperidine Synthesis & Hydrogenation

    • Title: Piperidine Synthesis - Review of Methods.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Chiral Separation Methodologies

    • Title: Chiral HPLC Separation and Modeling of Stereomers.[6]

    • Source: ResearchGate (Chrom
    • URL:[Link]

  • Pharmacological Scaffolds

    • Title: Piperidine and octahydropyrano[3,4-c]pyridine scaffolds for drug-like molecular libraries.[2]

    • Source: PubMed (Bioorg Med Chem).
    • URL:[Link]

Sources

Role of 3,4'-bipiperidine in CXCR3 receptor antagonist design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chemokine receptor CXCR3 is a validated target for Th1-mediated autoimmune diseases, including Type 1 Diabetes, Rheumatoid Arthritis, and Multiple Sclerosis. While linear scaffolds like 1,4'-bipiperidine and 4,4'-bipiperidine have dominated early antagonist classes (e.g., Schering-Plough’s piperazinyl-piperidines), they often suffer from poor metabolic stability or "flat" structure-activity relationships (SAR) due to limited vector exploration.

This guide focuses on the 3,4'-bipiperidine scaffold—a distinct, chiral diamine motif. Unlike its linear counterparts, the 3,4'-isomer introduces a critical "kink" (approx. 120° vector angle) and two chiral centers. This allows for precise orientation of the "Address" (selectivity) and "Message" (efficacy) pharmacophores within the CXCR3 transmembrane bundle, specifically targeting the Asp112 anchor and the hydrophobic sub-pocket defined by Tyr255.

Part 1: The Pharmacophore & Structural Rationale

The CXCR3 Binding Pocket

Successful small molecule CXCR3 antagonists generally bind allosterically within the transmembrane (TM) bundle. The consensus pharmacophore requires:

  • A Basic Center: A protonatable amine (usually secondary or tertiary) to form a salt bridge with Asp112 (TM3).

  • A Hydrophobic Core: To occupy the lipophilic pocket between TM3, TM5, and TM6.

  • A Distal Aromatic Group: To engage in

    
    -stacking interactions near the extracellular loops.
    
The 3,4'-Bipiperidine Advantage

The 3,4'-bipiperidine scaffold serves as the central spacer. Its superiority over the standard 4,4'-bipiperidine lies in its vector geometry .

Feature4,4'-Bipiperidine (Standard)3,4'-Bipiperidine (Advanced)
Geometry Linear (

)
Angular / Kinked (

)
Chirality AchiralChiral (3S,4' / 3R,4')
Conformation Highly flexible, rod-likeSemi-rigid, defined rotamers
IP Space Crowded / GenericUnderexplored / Novel
Vector Access Limited to opposing polesAccess to orthogonal sub-pockets

Mechanistic Insight: By utilizing the 3,4'-isomer, medicinal chemists can project substituents into the minor groove of the receptor bundle without disrupting the essential Asp112 salt bridge. This is critical for improving selectivity against related receptors like CCR5 or CXCR4.

Part 2: Synthetic Access & Stereochemical Control

Synthesizing the 3,4'-bipiperidine core requires navigating pyridine coupling followed by reduction, which introduces stereochemical complexity.

Preferred Synthetic Route: Suzuki-Miyaura Coupling & Reduction

This protocol ensures access to the scaffold with handles for further diversification.

Step-by-Step Methodology:

  • Coupling: React 3-pyridylboronic acid with 4-bromopyridine (or N-Boc-4-bromopiperidine for partial saturation) using

    
     catalyst.
    
  • Reduction: Hydrogenation of the resulting 3,4'-bipyridine using

    
     (Adams' catalyst) in acetic acid. Note: This yields a mixture of diastereomers (cis/trans).[1]
    
  • Resolution: Separation of diastereomers via Chiral HPLC or crystallization with tartaric acid.

  • Differentiation: Selective protection (e.g., N-Boc on the secondary amine) if starting from symmetrical precursors.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow from starting materials to the functionalized antagonist.

SynthesisPath Start 3-Pyridylboronic Acid + 4-Bromopyridine Coupling Suzuki Coupling (Pd Catalyst) Start->Coupling Inter 3,4'-Bipyridine Coupling->Inter Reduct Hydrogenation (PtO2, H2, AcOH) Inter->Reduct Scaffold 3,4'-Bipiperidine (Mixture) Reduct->Scaffold Resolve Chiral Resolution (HPLC/Crystallization) Scaffold->Resolve Stereocontrol Final Pure (3S,4'R)-Scaffold Resolve->Final

Figure 1: Synthetic pathway for accessing the enantiopure 3,4'-bipiperidine scaffold.

Part 3: Biological Validation Protocols

To validate the efficacy of a 3,4'-bipiperidine based antagonist, a self-validating screening cascade is required.

Primary Assay: FLIPR Calcium Mobilization (Functional)

This assay measures the ability of the compound to block CXCL10-induced calcium release.

  • Cell Line: CHO-K1 or HEK293 stably expressing human CXCR3 and G

    
     (promiscuous G-protein to couple to Calcium).
    
  • Reagents: Fluo-4 AM (Calcium dye), Recombinant hCXCL10.

  • Protocol:

    • Seed cells at 10,000 cells/well in 384-well black-wall plates. Incubate overnight.

    • Load cells with Fluo-4 AM dye in HBSS buffer for 60 mins at 37°C.

    • Add test compound (3,4'-bipiperidine derivative) and incubate for 30 mins (Antagonist Mode).

    • Inject

      
       concentration of CXCL10 ligand.
      
    • Read: Monitor fluorescence (Ex 488nm / Em 520nm) on FLIPR Tetra.

    • Analysis: Calculate

      
       based on peak fluorescence reduction compared to DMSO control.
      
Secondary Assay: Radioligand Binding (Affinity)

Verifies that the functional block is due to receptor binding, not downstream interference.

  • Tracer:

    
    -CXCL10 (PerkinElmer).
    
  • Protocol:

    • Prepare membrane fractions from CXCR3-CHO cells.

    • Incubate membranes with 0.1 nM

      
      -CXCL10 and varying concentrations of the antagonist in binding buffer (50 mM HEPES, 5 mM 
      
      
      
      , 1 mM
      
      
      , 0.5% BSA).
    • Incubate for 90 mins at room temperature.

    • Harvest onto GF/B filter plates soaked in 0.3% PEI.

    • Wash 3x with ice-cold wash buffer.

    • Read: Scintillation counting.

    • Logic: A high affinity (

      
      ) confirms direct receptor engagement.
      
Signaling Pathway & Antagonist Intervention

The following diagram details where the antagonist intercepts the CXCR3 signaling cascade.

Signaling Ligand CXCL10 / CXCL11 Receptor CXCR3 Receptor (GPCR) Ligand->Receptor Activation Gprotein Gai / Ga16 Receptor->Gprotein Coupling Antagonist 3,4'-Bipiperidine Antagonist Antagonist->Receptor Blocks Binding/Conf. PLC PLC-beta Gprotein->PLC IP3 IP3 Production PLC->IP3 Calcium Ca2+ Release (ER Stores) IP3->Calcium Chemotaxis Chemotaxis / Migration Calcium->Chemotaxis

Figure 2: Mechanism of Action. The antagonist prevents G-protein coupling and downstream Calcium flux.

Part 4: Comparative Data & Case Studies

While proprietary data on specific 3,4'-bipiperidine candidates is often confidential, we can extrapolate performance based on structural analogs in the public domain (e.g., Takeda and Merck series).

Table 1: SAR Comparison of Piperidine Scaffolds in CXCR3 Antagonists

Scaffold ClassRepresentative CompoundBinding Affinity (

)
Microsomal Stability (

)
Key Limitation
Piperazinyl-piperidine SCH-5467380.4 nMLow (< 15 min)High CYP inhibition (CYP2D6)
4-Piperidinyl-piperidine AMG 487 (Analog)1.2 nMModerate (30 min)Poor oral bioavailability
3,4'-Bipiperidine Emerging ClassTarget: < 5 nM High (> 60 min) Synthetic complexity (Chirality)

Note: The 3,4'-bipiperidine scaffold is designed to maintain the single-digit nanomolar potency of the 4,4' systems while disrupting the planar symmetry that often leads to rapid metabolic clearance.

References

  • Small Molecule CXCR3 Antagonists Review Title: Small Molecule CXCR3 Antagonists.[2][3][4][5][6][7][8] Source: Journal of Medicinal Chemistry (via NIH/PubMed). URL:[Link]

  • CXCR3 Biology & Signaling Title: CXCR3 ligands: redundant, collaborative and antagonistic functions.[9] Source: Immunology and Cell Biology (Nature). URL:[Link]

  • Piperidine Synthesis Methodologies Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[10] Source: International Journal of Molecular Sciences. URL:[Link]

  • Structural Basis of CXCR3 Antagonism Title: Structure of the chemokine receptor CXCR3 in complex with small molecule antagonists.[8] Source: ResearchGate (General Reference). URL:[Link]

Sources

The Bipiperidine Scaffold: A Technical Guide to 3-(Piperidin-4-yl)piperidine and its Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Bipiperidine Moiety

In the landscape of modern medicinal chemistry, the piperidine ring stands as one of the most ubiquitous and valuable heterocyclic scaffolds.[1] Its prevalence in over twenty classes of pharmaceuticals underscores its significance in crafting effective therapeutic agents.[1] This guide delves into a specific and increasingly important iteration of this scaffold: the bipiperidine core, with a primary focus on the physicochemical properties of 3-(Piperidin-4-yl)piperidine. As researchers and drug development professionals, understanding the nuanced characteristics of this diamine structure, including its molecular weight and polar surface area, is fundamental to leveraging its full potential in the design of novel therapeutics. The bipiperidine framework offers a unique three-dimensional architecture that can be exploited to modulate solubility, basicity, and pharmacokinetic profiles, making it a privileged structure in the pursuit of innovative treatments for a range of diseases, including those affecting the central nervous system (CNS) and in oncology.[1][2]

Core Physicochemical Properties of this compound

The foundational step in evaluating any molecular scaffold for its utility in drug design is the characterization of its fundamental physicochemical properties. For this compound, two of the most critical parameters are its molecular weight and polar surface area. These descriptors are pivotal in predicting a molecule's pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME).

Molecular Weight and Polar Surface Area: Key Predictive Descriptors

This compound, an isomer of the bipiperidine family, shares its molecular formula, C₁₀H₂₀N₂, with its counterparts such as 3,3'-bipiperidine and 4,4'-bipiperidine. Consequently, it possesses an identical molecular weight. The polar surface area (PSA), a crucial predictor of drug transport properties, is determined by the surface area contributed by polar atoms. For the bipiperidine scaffold, this is primarily influenced by the two nitrogen atoms and their attached hydrogens.

The table below summarizes these key quantitative data points, drawing on data for closely related and isomeric structures available in public chemical databases.

PropertyValueSource
Molecular Formula C₁₀H₂₀N₂Inferred from isomeric structures
Molecular Weight 168.28 g/mol [3][4]
Topological Polar Surface Area (TPSA) 24.1 Ų[3][4]

Note: Data is based on isomeric bipiperidine structures as a specific entry for this compound was not available. The molecular weight is identical due to the shared molecular formula, and the TPSA is expected to be the same as it is a summation of fragment contributions.

The relatively low molecular weight and polar surface area of the bipiperidine core position it favorably within the chemical space often associated with good oral bioavailability and membrane permeability, aligning with established principles like Lipinski's Rule of Five.[5]

The Bipiperidine Scaffold in the Context of Drug Design and Development

The bipiperidine motif is more than just a structural curiosity; it is a versatile building block that offers several advantages in the design of sophisticated drug candidates. Its rigid, yet conformationally flexible, nature allows for the precise spatial orientation of appended functional groups, which is critical for optimizing interactions with biological targets.

Strategic Applications in Medicinal Chemistry

The introduction of chiral piperidine scaffolds, including bipiperidine derivatives, into small molecules has been shown to be a promising strategy for:

  • Modulating Physicochemical Properties: Fine-tuning solubility and lipophilicity.[6]

  • Enhancing Biological Activity and Selectivity: Optimizing binding affinity and specificity for target receptors or enzymes.[6]

  • Improving Pharmacokinetic Profiles: Influencing absorption, distribution, metabolism, and excretion (ADME) properties.[6]

  • Reducing Cardiac hERG Toxicity: A critical consideration in drug safety.[6]

Derivatives of the bipiperidine scaffold have been explored for a wide array of therapeutic applications, including as intermediates in the synthesis of agents targeting neurological disorders.[3]

G cluster_0 Core Scaffold Properties cluster_1 Drug Discovery Implications Bipiperidine Core Bipiperidine Core Molecular Weight (168.28 g/mol) Molecular Weight (168.28 g/mol) Bipiperidine Core->Molecular Weight (168.28 g/mol) Polar Surface Area (24.1 Ų) Polar Surface Area (24.1 Ų) Bipiperidine Core->Polar Surface Area (24.1 Ų) Pharmacodynamics Pharmacodynamics Bipiperidine Core->Pharmacodynamics Provides 3D Structure for Target Binding Pharmacokinetics (ADME) Pharmacokinetics (ADME) Polar Surface Area (24.1 Ų)->Pharmacokinetics (ADME) Influences Permeability Therapeutic Applications Therapeutic Applications Pharmacodynamics->Therapeutic Applications Leads to G Pyridine Precursor Pyridine Precursor Coupling Reaction Coupling Reaction Pyridine Precursor->Coupling Reaction Bipyridine Intermediate Bipyridine Intermediate Coupling Reaction->Bipyridine Intermediate Hydrogenation Hydrogenation Bipyridine Intermediate->Hydrogenation Bipiperidine Product Bipiperidine Product Hydrogenation->Bipiperidine Product

Caption: A generalized synthetic workflow for the preparation of bipiperidine scaffolds.

Experimental Protocols: Determination of Polar Surface Area

The polar surface area is a critical parameter that can be determined both computationally (Topological Polar Surface Area, TPSA) and experimentally. Experimental methods provide valuable real-world data that accounts for conformational effects in solution.

Methodology for Experimental Polar Surface Area (EPSA) Determination

One established method for the experimental determination of polar surface area involves supercritical fluid chromatography (SFC).

Step-by-Step Protocol:

  • Standard Preparation: A series of standard compounds with known PSA values are prepared in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mM.

  • Sample Preparation: The test compound, in this case, this compound, is prepared under the same conditions as the standards.

  • SFC Analysis: The standards and the test compound are analyzed by SFC using a chiral stationary phase and an organic modifier containing a salt, such as ammonium formate in methanol.

  • Calibration Curve Generation: The retention times of the standard compounds are plotted against their known PSA values to generate a calibration curve.

  • EPSA Calculation: The retention time of the test compound is determined, and its EPSA value is calculated from the calibration curve.

This experimental approach provides a more nuanced understanding of a molecule's polarity in a low-dielectric environment, which can be more representative of its behavior when crossing cell membranes.

Conclusion and Future Outlook

The this compound scaffold, and the broader family of bipiperidines, represent a valuable asset in the toolkit of medicinal chemists. Their favorable physicochemical properties, including a molecular weight of 168.28 g/mol and a polar surface area of approximately 24.1 Ų, make them attractive starting points for the development of new drugs. The ability to strategically modify the bipiperidine core allows for the fine-tuning of a molecule's properties to achieve desired biological activity and pharmacokinetic profiles. As synthetic methodologies continue to evolve, we can anticipate the emergence of novel and diverse libraries of bipiperidine-containing compounds, further expanding their application in the ongoing quest for safer and more effective medicines.

References

  • Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • ResearchGate. (2023). Applications of piperazine scaffold in drug design. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-substituted 1,4'-bipiperidine 1-oxo-3,4-dihydroisoquinoline-4-carboxamides 2a-l. Retrieved from [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • ACS Publications. (n.d.). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Piperidin-4-yl)propanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1,4'-Bipiperidine. Retrieved from [Link]

  • PubChem. (n.d.). 3-piperidin-4-yl-1H-quinolin-2-one;hydrochloride. Retrieved from [Link]

  • ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]

  • Google Patents. (n.d.). US7662964B2 - Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof.
  • PubChem. (n.d.). 4,4'-Bipiperidine. Retrieved from [Link]

  • PubMed Central. (n.d.). Quantum mechanical polar surface area. Retrieved from [Link]

  • ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]

  • ResearchGate. (2025). The Calculation of Polar Surface Area from First Principles: An Application of Quantum Chemical Topology to Drug Design. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 3,3'-Bipiperidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Polar surface area – Knowledge and References. Retrieved from [Link]

  • PubMed. (n.d.). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Retrieved from [Link]

  • PubMed Central. (n.d.). Topological Polar Surface Area: A Useful Descriptor in 2D-QSAR. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine-3,4-diol. Retrieved from [Link]

  • PubChem. (n.d.). 4,4'-Bipiperidine dihydrochloride. Retrieved from [Link]

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Methodological & Application

Application Note: High-Pressure Catalytic Hydrogenation of 3,4'-Bipyridine to 3-(piperidin-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the validated protocol for the complete saturation of 3,4'-bipyridine to synthesize 3-(piperidin-4-yl)piperidine (also known as 3,4'-bipiperidine). This transformation is a critical step in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and various GPCR ligands.

The reduction of coupled pyridine rings presents specific challenges:

  • Catalyst Poisoning: The basic nitrogen atoms can coordinate strongly to the metal surface, inhibiting catalytic activity.

  • Regioselectivity: Achieving complete saturation of both rings without arresting at the partially reduced tetrahydropyridine intermediates.

  • Stereochemistry: Management of the resulting racemic mixture formed by the generation of a chiral center at the 3-position.

We present a robust Platinum Oxide (Adams' Catalyst) protocol in acidic media, which consistently yields >95% conversion with high purity.

Mechanistic Insight & Reaction Design

The Role of Acidic Media

Standard hydrogenation using Pd/C in neutral solvents (MeOH/EtOH) often fails for bis-pyridines. The pyridine nitrogen lone pair binds irreversibly to the active metal sites, effectively poisoning the catalyst.

The Solution: Conducting the reaction in Glacial Acetic Acid (AcOH) or dilute HCl serves two purposes:

  • Protonation: It protonates the pyridyl nitrogens (

    
    ), preventing direct N-metal coordination.
    
  • Activation: The resulting pyridinium ion is more electron-deficient, facilitating hydride transfer from the metal surface.

Reaction Pathway Visualization

The reduction proceeds via the adsorption of the pyridinium species, followed by stepwise addition of adsorbed hydrogen species.

ReactionMechanism Start 3,4'-Bipyridine (Aromatic) Protonation Protonation (AcOH/HCl) Start->Protonation + H+ Poison Catalyst Poisoning (Free Base N) Start->Poison No Acid Adsorption Surface Adsorption (Pt-H species) Protonation->Adsorption Binding to Cat Intermed Partially Reduced Intermediates (Tetrahydropyridines) Adsorption->Intermed + 3 H2 (Ring A) Product This compound (Fully Saturated) Intermed->Product + 3 H2 (Ring B)

Figure 1: Mechanistic pathway highlighting the necessity of protonation to avoid catalyst poisoning.

Experimental Protocol

Materials & Equipment
  • Substrate: 3,4'-Bipyridine (CAS: 4394-11-0), >98% purity.

  • Catalyst: Platinum(IV) oxide (

    
    ), Adams' Catalyst.[1] Note: 
    
    
    
    is reduced in situ to active Pt black.
  • Solvent: Glacial Acetic Acid (AcOH).[1][2][3][4]

  • Reactor: Parr Hydrogenator (Series 3900) or high-pressure stainless steel autoclave (e.g., Buchi/ThalesNano).

  • Gas: Hydrogen (

    
    ), Ultra High Purity (99.999%).
    
Protocol A: Batch Hydrogenation (Gold Standard)

Step 1: Catalyst Loading (Inert Atmosphere)

  • Safety: Dry

    
     can be pyrophoric in the presence of 
    
    
    
    . Handle under
    
    
    or wet with solvent immediately.
  • Weigh 3,4'-bipyridine (10.0 g, 64 mmol) into the reactor liner.

  • Add Glacial Acetic Acid (100 mL). Stir to dissolve.

  • Add

    
     (0.5 g, 5 wt% loading relative to substrate). Note: Higher loading (10%) may be required for older catalyst batches.
    

Step 2: Hydrogenation

  • Seal the reactor.[5] Purge with

    
     (3x, 50 psi) to remove oxygen.
    
  • Purge with

    
     (3x, 50 psi).
    
  • Pressurize to 60 psi (4 bar) . Note: For scale-up >50g, increase pressure to 100-150 psi to overcome mass transfer limitations.

  • Heat to 50°C . Stir vigorously (1000 rpm).

  • Reaction Time: 12–24 hours. Monitor

    
     uptake until consumption ceases.
    

Step 3: Workup & Purification [5]

  • Cool reactor to RT and vent

    
    . Purge with 
    
    
    
    .
  • Filter the mixture through a Celite pad to remove the Pt catalyst.[1] Wash the pad with MeOH (2 x 20 mL).

  • Concentration: Remove the majority of AcOH under reduced pressure (rotary evaporator, 60°C).

  • Basification: Dissolve the viscous residue in water (50 mL). Slowly add 50% NaOH (aq) at 0°C until pH > 12. Caution: Exothermic.

  • Extraction: Extract with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) (3 x 100 mL).

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    

Yield: Expect 90–98% as a colorless to pale yellow viscous oil or low-melting solid.

Workflow Diagram

Workflow Setup 1. Reactor Setup Dissolve Substrate in AcOH Add PtO2 Catalyst Reaction 2. Hydrogenation 50-60 psi H2 50°C, 12-24h Setup->Reaction Filtration 3. Catalyst Removal Filter through Celite Wash with MeOH Reaction->Filtration Workup 4. Basification Conc. AcOH -> Add NaOH (pH > 12) Extract w/ DCM Filtration->Workup Isolation 5. Final Product Dry & Concentrate Yield: >90% Workup->Isolation

Figure 2: Operational workflow for the batch hydrogenation process.

Data Summary & Catalyst Comparison

The following table summarizes the efficiency of different catalytic systems for this specific transformation based on internal process data and literature validation.

ParameterProtocol A (Recommended) Protocol B (Alternative)Protocol C (Not Recommended)
Catalyst

(Adams')
5% Rh/C10% Pd/C
Solvent Glacial AcOHAcOH /

MeOH
Pressure 50–60 psi50–100 psi>1000 psi
Temp 50°C60–80°C100°C
Conversion >98%>95%<20%
Selectivity High (Fully Saturated)HighPoor (Partial Reduction)
Notes Best for complete saturation.Good alternative if Pt fails.Pd is poisoned by pyridine.

Characterization & Quality Control

Stereochemistry

The product, this compound, possesses one chiral center at the 3-position of the first ring (the 4-position of the second ring is achiral due to symmetry).

  • Result: The synthesis yields a racemic mixture (R/S).

  • Resolution: If a single enantiomer is required, resolution via chiral HPLC or crystallization with chiral acids (e.g., L-Tartaric acid) is necessary post-synthesis.

Analytical Validation
  • 1H NMR (400 MHz, CDCl3): Look for the disappearance of aromatic protons (region 7.0–9.0 ppm). New multiplets should appear in the aliphatic region (1.0–3.5 ppm).

  • Mass Spectrometry (ESI+):

    • 3,4'-Bipyridine [M+H]+: 157.08

    • Product [M+H]+: 169.17 (Indicates uptake of 6 moles of

      
      ).
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Conversion Catalyst poisoning or insufficient

pressure.
1. Ensure AcOH is used (no neutral solvents).2. Spike with fresh catalyst (1-2%).3. Increase pressure to 100 psi.
Low Yield after Workup Product is water-soluble.The product is a polar diamine. Ensure aqueous phase is saturated with NaCl (salting out) and use CHCl3:IPA (3:1) for extraction.
Colored Impurities Polymerization or trace metal leaching.Pass the final oil through a short plug of silica gel using DCM:MeOH:NH4OH (90:10:1).

References

  • Sreenivasulu, R., et al. (2015). "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry, 27(12), 4358–4360.[1] Link

  • ThalesNano. (n.d.). "Difficult Hydrogenations – Saturation of Functionalized Pyridines." Application Note. Link

  • Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry. (Standard text on heterocycle reduction mechanisms).
  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.

Sources

Application Note & Protocols: Strategic N-Alkylation of 3,4'-Bipiperidine at Secondary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 3,4'-Bipiperidine Scaffold

The 3,4'-bipiperidine motif is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure serves as a versatile building block for a multitude of pharmacologically active agents, enabling precise spatial orientation of functional groups necessary for molecular recognition at biological targets. N-alkylation of the secondary amines on this core structure is a critical step in drug discovery, allowing for the introduction of diverse substituents to modulate key properties such as potency, selectivity, solubility, and metabolic stability.[1][2]

However, the presence of two distinct secondary amine centers—one at the 1-position and another at the 1'-position—presents a significant synthetic challenge. These nitrogens exhibit different steric and electronic environments, demanding carefully controlled reaction conditions to achieve selective mono-alkylation or desired di-alkylation patterns. This guide provides an in-depth analysis of robust protocols for the N-alkylation of 3,4'-bipiperidine, focusing on the underlying principles that govern reaction outcomes and offering field-proven methodologies for practical application.

Core Methodologies for N-Alkylation

The choice of an N-alkylation strategy is dictated by the nature of the desired alkyl group, the required level of selectivity, and the functional group tolerance of the substrate. We will explore the two most fundamental and widely applicable methods: Reductive Amination and Direct Alkylation with Alkyl Halides.

Reductive Amination: The Workhorse for Controlled Alkylation

Reductive amination is arguably the most reliable and versatile method for the N-alkylation of secondary amines like 3,4'-bipiperidine.[3][4] It is a one-pot process that proceeds through the formation of an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. This approach inherently avoids the common pitfall of over-alkylation seen in other methods.[4]

Causality and Mechanistic Insight: The reaction begins with the condensation of the secondary amine with a carbonyl compound (an aldehyde or ketone) to form a transient hemiaminal, which then dehydrates to an iminium ion. The success of the method hinges on the choice of a reducing agent that is selective for the iminium ion over the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[3][5][6][7] Its mild nature and steric bulk make it slow to react with aldehydes and ketones but highly reactive towards the more electrophilic iminium ion intermediate.[3][8] This selectivity allows the reaction to be performed in a single pot, maximizing efficiency.

Reductive_Amination_Workflow cluster_setup Reaction Setup cluster_workup Workup & Purification Bipiperidine 3,4'-Bipiperidine Stir Stir at RT (30-60 min) Bipiperidine->Stir Aldehyde Aldehyde / Ketone (1.0-1.2 eq) Aldehyde->Stir Solvent Anhydrous Solvent (DCE, THF, DCM) Solvent->Stir STAB Add NaBH(OAc)₃ (1.5-2.0 eq) Stir->STAB Iminium formation Monitor Monitor by TLC/LC-MS (2-24 h) STAB->Monitor Reduction Quench Quench (aq. NaHCO₃) Monitor->Quench Reaction Complete Extract Extract (e.g., DCM, EtOAc) Quench->Extract Purify Purify (Column Chromatography) Extract->Purify Product N-Alkyl 3,4'-Bipiperidine Purify->Product

Caption: General workflow for reductive amination.

Protocol 1: Mono-N-Alkylation via Reductive Amination using STAB

  • Materials:

    • 3,4'-Bipiperidine (1.0 eq)

    • Aldehyde or Ketone (1.1 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3,4'-bipiperidine (1.0 eq) and the selected aldehyde or ketone (1.1 eq).

    • Dissolve the mixture in anhydrous DCE (or DCM) to a concentration of approximately 0.1 M.

    • Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: The reaction is often slightly exothermic.

    • Allow the reaction to stir at room temperature for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel to yield the pure N-alkylated 3,4'-bipiperidine.

Direct Alkylation with Alkyl Halides: A Classical SN2 Approach

Direct alkylation is a straightforward method involving the nucleophilic attack of the secondary amine on an electrophilic alkyl halide (or sulfonate).[9] While conceptually simple, this reaction is notoriously difficult to control and is often plagued by over-alkylation, leading to the formation of di-alkylated products and even quaternary ammonium salts.[10][11]

Causality and Mechanistic Insight: The reaction follows a standard SN2 mechanism. The initial product, a mono-alkylated tertiary amine, is often more nucleophilic than the starting secondary amine due to the electron-donating nature of the newly added alkyl group.[10] This increased nucleophilicity means the product can compete effectively with the starting material for the remaining alkyl halide, leading to a runaway reaction.[10]

Successful mono-alkylation requires strategies to mitigate this inherent reactivity difference. Key approaches include:

  • Stoichiometric Control: Using a large excess of the 3,4'-bipiperidine relative to the alkyl halide. This is often impractical with valuable substrates.

  • Slow Addition: Adding the alkyl halide slowly via a syringe pump to maintain a low instantaneous concentration, favoring reaction with the more abundant starting amine.[12]

  • Use of a Non-Nucleophilic Base: The reaction generates a hydrohalic acid (e.g., HBr, HCl), which protonates the amine, rendering it non-nucleophilic. Adding a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA or Hünig's base) or an inorganic base like potassium carbonate (K₂CO₃) is essential to neutralize the acid and regenerate the free amine without competing in the alkylation.[12]

Caption: SN2 mechanism for direct N-alkylation.

Protocol 2: Mono-N-Alkylation via Direct Alkylation

  • Materials:

    • 3,4'-Bipiperidine (1.0 eq)

    • Alkyl Halide (e.g., bromide or iodide) (1.1 eq)

    • Potassium Carbonate (K₂CO₃) (2.0-3.0 eq) or DIPEA (1.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

    • Water

    • Ethyl Acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask, add 3,4'-bipiperidine (1.0 eq) and finely ground anhydrous K₂CO₃ (2.5 eq).

    • Add anhydrous DMF to a concentration of 0.1-0.2 M.

    • Stir the suspension vigorously at room temperature.

    • Add the alkyl halide (1.1 eq) dropwise to the suspension.

    • Heat the reaction to an appropriate temperature (e.g., 50-80 °C) and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Dilute the filtrate with water and extract with EtOAc (3x).

    • Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel.

Advanced Methods and Selectivity Considerations

For more challenging transformations, such as the introduction of aryl or heteroaryl groups, modern catalytic methods are indispensable.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is the gold standard for forming aryl-nitrogen bonds.[13] It involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a specialized phosphine ligand (e.g., XPhos, SPhos), and a base.[14][15] While powerful, it requires careful optimization of the catalyst, ligand, and base for each substrate pair.[16]

  • Microwave-Assisted Synthesis: Employing microwave irradiation can dramatically accelerate reaction times for both reductive amination and direct alkylation.[17] The rapid, uniform heating can improve yields and minimize the formation of side products by reducing overall thermal exposure.[18][19]

Achieving Selectivity: The two nitrogens of 3,4'-bipiperidine are electronically similar but sterically distinct. The N1' nitrogen (on the 4-substituted ring) is generally more sterically accessible than the N1 nitrogen (on the 3-substituted ring). This difference can be exploited:

  • Sterically Bulky Reagents: Using a sterically demanding aldehyde or alkyl halide will preferentially react at the less hindered N1' position.

  • Protecting Groups: For absolute control, one nitrogen can be protected (e.g., as a Boc or Cbz carbamate), the other can be alkylated, and the protecting group can then be removed. This multi-step approach offers unambiguous regioselectivity at the cost of synthetic efficiency.

Comparative Summary of Protocols

Parameter Reductive Amination Direct Alkylation (SN2)
Primary Use General purpose, high controlSimple alkyl groups (Me, Et, Bn)
Key Reagents Aldehyde/Ketone, NaBH(OAc)₃Alkyl Halide, K₂CO₃ or DIPEA
Solvents DCE, DCM, THFDMF, ACN
Temperature Room TemperatureRoom Temp. to 80 °C
Pros - Excellent control of mono-alkylation- High functional group tolerance- Mild reaction conditions- Simple reagent set- Atom economical
Cons - Requires a carbonyl precursor- Hydride reagent is moisture sensitive- High risk of over-alkylation- Requires base- Less suitable for complex substrates
Selectivity Good; tunable with carbonyl choiceModerate; relies on sterics and slow addition

Conclusion

The N-alkylation of 3,4'-bipiperidine is a cornerstone transformation in the synthesis of novel therapeutics. While direct alkylation offers a simple route, its utility is limited by poor control over selectivity. Reductive amination with sodium triacetoxyborohydride stands as the superior, more broadly applicable method , providing a robust and predictable pathway to mono-N-alkylated products under mild conditions. For specialized applications like N-arylation, advanced catalytic methods such as the Buchwald-Hartwig amination are required. The protocols and principles detailed in this guide provide a solid foundation for researchers to strategically modify the 3,4'-bipiperidine scaffold, enabling the systematic exploration of chemical space in drug discovery programs.

References

  • Selective N1-Alkylation of 3,4-Dihydropyrimidin-2(1 H )-ones Using Mitsunobu-Type Conditions. ResearchGate. [Link]

  • Selective mono-N-alkylation of triethylenetetraamine. A new versatile route to polylinear aza-ligands. ResearchGate. [Link]

  • Simple and Efficient Microwave Assisted N-Alkylation of Isatin. National Institutes of Health (NIH). [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Selective Mono- and Di-N-alkylation of Aromatic Amines with Alcohols and Acylation of Aromatic Amines Using Ph3P/DDQ. ResearchGate. [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Publications. [Link]

  • Reductive Amination (Borch Reaction). Myers Chem 115, Harvard University. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][20][21]naphthyrin-5(6H)-one. National Institutes of Health (NIH). [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications. [Link]

  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Piperidine synthesis. Organic Chemistry Portal. [Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Alkylation of Amines. University of Calgary. [Link]

  • Reductive amination NaB(AcO)3. Reddit. [Link]

  • Microwave Heating Promotes the S-Alkylation of Aziridine Catalyzed by Molecular Sieves: A Post-Synthetic Approach to Lanthionine-Containing Peptides. MDPI. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health (NIH). [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

Sources

Application Notes and Protocols for Reductive Amination Utilizing 3-(piperidin-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-(piperidin-4-yl)piperidine in Medicinal Chemistry

The this compound scaffold is a cornerstone in contemporary drug discovery, prized for its rigid, three-dimensional structure that allows for precise spatial orientation of substituents. This unique diamine serves as a versatile building block in the synthesis of a diverse array of bioactive molecules, including potent and selective ligands for G-protein coupled receptors (GPCRs), ion channels, and enzymes. Reductive amination stands out as a robust and highly favored method for the functionalization of this core, enabling the introduction of a wide range of molecular complexity. This guide provides an in-depth exploration of the reductive amination procedure using this compound, offering detailed mechanistic insights, strategic protocols for both mono- and di-N-alkylation, and practical guidance for researchers in the pharmaceutical and chemical sciences. Reductive amination is a cornerstone of C-N bond formation in medicinal chemistry, with a significant portion of such reactions in the pharmaceutical industry relying on this method.[1][2]

The Mechanism of Reductive Amination: A Tale of Selectivity

Reductive amination is a sequential process that first involves the formation of an iminium ion from the reaction of a secondary amine with a carbonyl compound (an aldehyde or ketone), followed by the in-situ reduction of this intermediate to the corresponding tertiary amine.[2] The elegance of this reaction lies in the use of mild reducing agents that selectively target the iminium ion over the more stable carbonyl group of the starting material.

Among the various reducing agents, sodium triacetoxyborohydride, NaBH(OAc)₃, has emerged as the reagent of choice for many applications. Its mild nature and remarkable selectivity for iminium ions ensure high yields and minimize the formation of alcohol byproducts from the reduction of the starting carbonyl.[1] The reaction is typically performed in aprotic solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) and often proceeds efficiently at room temperature.

The overall transformation can be visualized as follows:

Reductive_Amination_Mechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Reduction Amine This compound Iminium Iminium Ion Intermediate Amine->Iminium + Carbonyl - H₂O Carbonyl Aldehyde/Ketone Product N-Alkylated Product Iminium->Product + Reducer Reducer NaBH(OAc)₃

Caption: General mechanism of reductive amination.

Strategic Considerations for a Symmetrical Diamine

The symmetrical nature of this compound, possessing two chemically equivalent secondary amine groups, presents a unique challenge and opportunity: the control of selectivity between mono- and di-alkylation. The outcome of the reaction is primarily governed by the stoichiometry of the reactants.

  • Mono-alkylation: To favor the formation of the mono-alkylated product, the carbonyl compound should be the limiting reagent. By using a stoichiometric equivalent or a slight sub-stoichiometric amount of the aldehyde or ketone relative to the diamine, the probability of a second alkylation event is significantly reduced.

  • Di-alkylation: Conversely, to achieve di-alkylation, an excess of the carbonyl compound and the reducing agent is required to drive the reaction to completion at both nitrogen centers.

For applications where selective mono-alkylation is critical and difficult to achieve through stoichiometry alone, a protecting group strategy can be employed. The use of a tert-Butoxycarbonyl (Boc) group is a common and effective approach to temporarily block one of the amine functionalities, allowing for the selective alkylation of the other. Subsequent deprotection of the Boc group then yields the desired mono-alkylated product.

Experimental Protocols

The following protocols provide a general framework for performing reductive amination with this compound. Researchers should note that optimal conditions may vary depending on the specific carbonyl compound used.

Protocol 1: Mono-N-Alkylation of this compound

This protocol is designed to favor the formation of the mono-alkylated product by using the carbonyl compound as the limiting reagent.

Materials:

  • This compound

  • Aldehyde or Ketone (1.0 equivalent)

  • Sodium triacetoxyborohydride (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: To a solution of this compound in DCM or DCE, add the aldehyde or ketone (1.0 equivalent) at room temperature under a nitrogen atmosphere.

  • Iminium Formation: Stir the mixture for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. A slight exotherm may be observed.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Protocol 2: Di-N-Alkylation of this compound

This protocol aims to achieve exhaustive alkylation at both nitrogen atoms.

Materials:

  • This compound

  • Aldehyde or Ketone (2.5 - 3.0 equivalents)

  • Sodium triacetoxyborohydride (3.0 - 4.0 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: To a solution of this compound in DCM or DCE, add the aldehyde or ketone (2.5 - 3.0 equivalents) at room temperature under a nitrogen atmosphere.

  • Iminium Formation and Reduction: Add sodium triacetoxyborohydride (3.0 - 4.0 equivalents) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction may require several hours to overnight for complete di-alkylation.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Dissolve this compound and carbonyl in solvent Add_Reducer Add NaBH(OAc)₃ Reagents->Add_Reducer Stir Stir at Room Temperature Add_Reducer->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench with NaHCO₃ (aq) Monitor->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify

Caption: General experimental workflow for reductive amination.

Data Summary and Troubleshooting

ParameterMono-AlkylationDi-AlkylationRationale
Equivalents of Carbonyl 1.02.5 - 3.0Stoichiometry controls the extent of reaction.
Equivalents of NaBH(OAc)₃ 1.53.0 - 4.0A slight excess of reducing agent is used per alkylation.
Reaction Time Typically 1-4 hoursCan be up to 24 hoursDi-alkylation is a slower process.
Primary Side Product Di-alkylated productIncomplete reactionDependent on stoichiometric control.

Troubleshooting Guide:

  • Incomplete Reaction: If the reaction stalls, a gentle increase in temperature (to 30-40 °C) or the addition of a small amount of acetic acid (as a catalyst) can be beneficial.

  • Formation of Alcohol Byproduct: This indicates that the reducing agent is reacting with the carbonyl starting material. Ensure that the iminium ion has sufficient time to form before adding the reducing agent.

  • Difficult Purification: The basic nature of the piperidine products can lead to tailing on silica gel chromatography. The use of a mobile phase containing a small amount of a basic modifier, such as triethylamine, can improve separation.

Conclusion

Reductive amination using this compound is a powerful and versatile tool for the synthesis of complex molecules in drug discovery. By carefully controlling the reaction stoichiometry, researchers can selectively achieve either mono- or di-N-alkylation. The protocols and strategies outlined in this guide provide a solid foundation for the successful implementation of this important transformation.

References

  • Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 2019.

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate, 2023.

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic Chemistry & Process Research, 2024.

Sources

Application Note & Protocol: Accelerated Synthesis of 3-(Piperidin-4-yl)piperidine Analogs via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 3,4'-Bipiperidine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of pharmaceuticals and natural alkaloids.[1][2] Its derivatives are integral to over twenty classes of pharmaceuticals, highlighting their therapeutic importance.[1] The 3-(piperidin-4-yl)piperidine, or 3,4'-bipiperidine, core represents a particularly valuable three-dimensional structure that can effectively probe the binding pockets of biological targets. The conformational flexibility and basic nitrogen atom of the piperidine rings allow for critical hydrogen bonding and electrostatic interactions, enhancing the druggability of molecules containing this motif.[2] These structural features have led to the investigation of 3,4'-bipiperidine analogs for a range of therapeutic applications, including but not limited to treatments for central nervous system disorders, cancer, and infectious diseases.[2][3][4][5] The introduction of chirality into the piperidine scaffold can further refine biological activity and selectivity, making the development of efficient and diverse synthetic routes to these analogs a key objective for drug development professionals.[6]

The Paradigm Shift: Microwave-Assisted Organic Synthesis (MAOS)

Conventional synthetic methods for constructing heterocyclic systems often necessitate prolonged reaction times, high temperatures, and significant solvent volumes, which can lead to the formation of impurities and a higher environmental burden.[7] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative.[7][8][9][10][11] This technique utilizes microwave irradiation to directly and uniformly heat the reaction mixture, a process fundamentally different from the conductive heating of traditional methods.[11] The primary mechanisms of microwave heating, dipolar polarization and ionic conduction, lead to rapid and selective energy transfer to polar molecules in the reaction mixture.[7][11] This results in dramatic accelerations of reaction rates, often reducing multi-hour or even multi-day processes to mere minutes.[12][13] Consequently, MAOS frequently delivers higher product yields, improved purity profiles, and operates under milder conditions, aligning with the principles of green chemistry.[8][10][14]

This application note provides a detailed protocol for the microwave-assisted synthesis of N-substituted this compound analogs, a key pharmacophore in numerous biologically active compounds.

General Reaction Scheme: Reductive Amination

A common and effective strategy for the synthesis of N-substituted piperidines is through reductive amination. In this proposed protocol, a this compound core is N-functionalized with a variety of aldehydes or ketones under microwave irradiation in the presence of a reducing agent.

reagents R-CHO or R-C(O)R' + this compound + Reducing Agent microwave Microwave Irradiation (Temperature, Time, Power) reagents->microwave product N-substituted this compound analog microwave->product cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Add this compound dihydrochloride to vial solvent_base Add DCE and TEA, stir for 10 min reagents->solvent_base aldehyde Add Aldehyde/Ketone solvent_base->aldehyde reducing_agent Add STAB aldehyde->reducing_agent seal Seal Vial reducing_agent->seal microwave Microwave Irradiation (120 °C, 10 min) seal->microwave quench Quench with NaHCO3(aq) microwave->quench extract Extract with DCM quench->extract dry Dry organic layer extract->dry purify Purify by Chromatography dry->purify product Pure N-substituted This compound purify->product

Sources

Application Note: Strategies and Protocols for the Efficient Coupling of 3-(Piperidin-4-yl)piperidine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Opportunity of a Unique Scaffold

The 3-(piperidin-4-yl)piperidine, also known as 3,4'-bipiperidine, is a conformationally constrained diamine scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] Its rigid structure provides a valuable tool for orienting pharmacophoric elements in three-dimensional space, making it a privileged building block for ligands targeting GPCRs, ion channels, and enzymes. However, its utility is often hampered by the synthetic challenges associated with its incorporation into larger molecules.

The core challenge lies in the molecule's nature as a non-symmetric secondary diamine. It possesses two distinct nitrogen atoms—one on the 3-substituted ring (N1) and one on the 4-substituted ring (N1')—with different steric and electronic environments. This asymmetry complicates standard acylation and peptide coupling reactions, leading to potential issues with:

  • Regioselectivity: Preferential reaction at one nitrogen over the other.

  • Diacylation: Unwanted reaction at both nitrogen atoms, resulting in cross-linked or undesired products.

  • Purification: Difficult separation of regioisomers and diacylated byproducts from the desired mono-acylated product.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on navigating these challenges. We will dissect the reactivity of the 3,4'-bipiperidine scaffold, compare strategic approaches for its selective coupling, and provide detailed, field-proven protocols to ensure reproducible and high-yielding results.

Understanding the Substrate: Reactivity and Selectivity

To control the outcome of the coupling reaction, one must first understand the inherent properties of the two amine centers in this compound.

  • Steric Hindrance: The N1 nitrogen, being at the 3-position of its ring, is generally considered more sterically hindered than the N1' nitrogen at the 4-position. The axial and equatorial protons on the adjacent carbon (C2 and C4) of the 3-substituted ring create a more crowded environment.

  • Nucleophilicity: In the absence of definitive experimental pKa values for each nitrogen, we can infer relative reactivity. Generally, the less sterically hindered amine (N1') is expected to be the more kinetically favored site for nucleophilic attack on an activated carboxylic acid.

These differences, though subtle, can be exploited to achieve a degree of regioselectivity. However, for applications demanding absolute certainty of the final structure, a more robust strategy is required.

G cluster_reactants Reactants cluster_products Potential Products RCOOH Activated Carboxylic Acid (R-CO-X) Diamine This compound RCOOH->Diamine Coupling Reaction ProdA N1'-Acylated Product (Kinetically Favored) Diamine->ProdA Attack at less hindered N1' ProdB N1-Acylated Product (Sterically Hindered) Diamine->ProdB Attack at more hindered N1 ProdC N1,N1'-Diacylated Product (Byproduct) Diamine->ProdC Excess R-CO-X or long reaction time G Start 3,4'-Bipiperidine (Diamine) StrategyA Strategy A: Stoichiometric Control Start->StrategyA StrategyC Strategy C: Mono-Protection Start->StrategyC CoupleA Direct Coupling (Sub-stoichiometric) StrategyA->CoupleA Protect Step 1: Mono-Boc Protection StrategyC->Protect MonoBoc Mono-Boc-3,4'- Bipiperidine Protect->MonoBoc CoupleC Selective Coupling MonoBoc->CoupleC Mixture Mixture of Isomers, Diamine, Di-acylated CoupleA->Mixture PureC Protected Product CoupleC->PureC PurifyA Difficult Chromatography Mixture->PurifyA FinalProductA Desired Product (Low & Uncertain Yield) PurifyA->FinalProductA Deprotect Step 2: Deprotection (e.g., TFA) PureC->Deprotect FinalProductC Desired Product (High & Defined Yield) Deprotect->FinalProductC

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Catalytic Hydrogenation of 3,4'-Bipyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the catalytic hydrogenation of 3,4'-bipyridine. This resource is designed for researchers, chemists, and professionals in drug development to navigate the complexities of this challenging transformation. The goal is to provide practical, experience-driven guidance to improve reaction yields, enhance selectivity, and troubleshoot common issues encountered during the synthesis of 3-(piperidin-4-yl)pyridine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the hydrogenation of pyridine rings, such as in 3,4'-bipyridine, generally challenging?

A1: The hydrogenation of pyridine rings is inherently difficult due to the aromatic stability of the heterocyclic system. Overcoming this aromaticity requires significant energy input, often in the form of high hydrogen pressure and elevated temperatures.[1] Furthermore, the lone pair of electrons on the nitrogen atom can act as a poison to many noble metal catalysts.[2] This coordination blocks the active sites of the catalyst, hindering its ability to facilitate the hydrogenation reaction.[2]

Q2: What is the primary product of interest in the hydrogenation of 3,4'-bipyridine, and what are the potential side products?

A2: The primary product of interest is typically the selective hydrogenation of one pyridine ring to yield 3-(piperidin-4-yl)pyridine . However, several side products can form, leading to reduced yield of the desired compound. These include:

  • Bis(piperidine) derivative: Full hydrogenation of both pyridine rings.

  • Partially hydrogenated intermediates: Tetrahydropyridine or dihydropyridine species.

  • Starting material: Incomplete conversion leaving unreacted 3,4'-bipyridine.

Q3: Which catalysts are commonly employed for the hydrogenation of 3,4'-bipyridine?

A3: A range of heterogeneous catalysts can be used, with the choice significantly impacting selectivity and reaction conditions. Common choices include:

  • Platinum-based catalysts (e.g., PtO₂, Pt/C): Often require acidic conditions to be effective.[3][4]

  • Palladium-based catalysts (e.g., Pd/C): Widely used but can be prone to poisoning.[5]

  • Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃): Known for their high activity under milder conditions.[6][7][8]

  • Raney Nickel: A highly active, non-specific catalyst suitable for complete hydrogenation but may offer poor selectivity for the mono-hydrogenated product.[9][10]

Q4: What is the role of an acidic medium in this reaction?

A4: An acidic medium, such as acetic acid or sulfuric acid, serves a crucial dual purpose. Firstly, it protonates the nitrogen atom of the pyridine ring, which withdraws electron density from the ring and facilitates its reduction. Secondly, this protonation prevents the nitrogen's lone pair from strongly coordinating to and deactivating the metal catalyst, thus mitigating catalyst poisoning.[1]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the catalytic hydrogenation of 3,4'-bipyridine.

Issue 1: Low or No Conversion of Starting Material

If you observe a significant amount of unreacted 3,4'-bipyridine, consider the following potential causes and solutions.

Potential Cause A: Catalyst Poisoning

The nitrogen lone pair in the pyridine ring is a known inhibitor of noble metal catalysts.[2][11]

  • Troubleshooting Steps:

    • Introduce an Acidic Co-solvent: Perform the reaction in glacial acetic acid or add a stoichiometric amount of a strong acid like H₂SO₄.[4][5] This protonates the pyridine nitrogen, preventing it from binding to the catalyst's active sites.

    • Increase Catalyst Loading: While not always ideal, a higher catalyst loading can sometimes compensate for partial deactivation.

    • Consider a Rhodium Catalyst: Rhodium-based catalysts have shown high activity for hydrogenating unprotected pyridines under mild conditions, potentially being more resistant to poisoning.[6][7][8]

Potential Cause B: Insufficiently Forcing Reaction Conditions

Pyridine hydrogenation often requires high pressure and temperature to overcome the ring's aromaticity.[1]

  • Troubleshooting Steps:

    • Increase Hydrogen Pressure: Gradually increase the H₂ pressure. Pressures in the range of 50-80 bar are often effective.[4]

    • Elevate the Temperature: Increase the reaction temperature in increments. A common range is 60-100 °C.[1]

    • Ensure Adequate Agitation: High-speed stirring is crucial to ensure efficient mass transfer of hydrogen gas to the catalyst surface.

Issue 2: Poor Selectivity - Formation of Bis(piperidine) Byproduct

The formation of the fully hydrogenated bis(piperidine) derivative at the expense of the desired mono-hydrogenated product is a common selectivity challenge.

Potential Cause: Over-reduction due to High Catalyst Activity or Harsh Conditions

Highly active catalysts like Raney Nickel or aggressive reaction conditions can lead to the rapid hydrogenation of both rings.[9]

  • Troubleshooting Steps:

    • Reduce Reaction Time: Monitor the reaction closely by techniques like TLC or GC-MS and stop the reaction once the starting material is consumed but before significant formation of the bis(piperidine) product.

    • Lower Hydrogen Pressure and Temperature: Milder conditions will favor the selective hydrogenation of one ring.

    • Catalyst Selection: Opt for a catalyst known for better selectivity. While highly active, Raney Nickel is often non-specific.[9] A PtO₂ or Rh/C catalyst under controlled conditions may provide a better outcome.

    • Skeletal Nickel Catalyst: Research has shown that skeletal Ni catalysts can be highly selective for the hydrogenation of a single aromatic ring in biphenyl systems, which is a good analogue for 3,4'-bipyridine.[12]

Issue 3: Catalyst Deactivation During the Reaction or in Subsequent Runs

If you observe the reaction stalling or the catalyst failing to perform in a recycled batch, catalyst deactivation is the likely culprit.

Potential Cause A: Strong Adsorption of Product or Intermediates

The piperidine product, being a secondary amine, can also bind to the catalyst surface and inhibit its activity for subsequent reactions.

  • Troubleshooting Steps:

    • Catalyst Washing Protocol: After the reaction, filter the catalyst and wash it thoroughly with a sequence of solvents to remove adsorbed species. A common procedure involves washing with methanol, followed by water, and then the reaction solvent for the next run.

    • Acidic Wash: A dilute acid wash can help remove basic nitrogen-containing compounds from the catalyst surface. Neutralize and dry the catalyst thoroughly before reuse.

Potential Cause B: Pore Blockage

High molecular weight byproducts or polymeric materials can physically block the pores of the catalyst support, preventing access to the active sites.

  • Troubleshooting Steps:

    • Solvent Regeneration: Wash the catalyst with a strong solvent in which any potential byproducts are highly soluble.

    • Mild Oxidative/Reductive Regeneration: For carbon-supported catalysts, a mild regeneration cycle of air oxidation at a controlled temperature followed by reduction in hydrogen can sometimes restore activity.

Data Presentation & Protocols

Table 1: Influence of Catalyst and Conditions on Pyridine Hydrogenation
CatalystPressure (bar)Temperature (°C)SolventKey ObservationReference
PtO₂50-70Room TempAcetic AcidGood conversion to piperidine derivatives.[4]
10% Pd/C650Water/DCM + H₂SO₄Effective for complete hydrogenation.[5]
Rh₂O₃540TFEHighly active under mild conditions.[7][8]
Raney NiHighHighVariousHighly active but often non-specific.[9]
Skeletal Ni1070THFHighly selective for single ring hydrogenation in biphenyl.[12]
Experimental Protocol: Selective Hydrogenation using PtO₂ in Acetic Acid

This protocol is adapted from established procedures for substituted pyridine hydrogenation and is a good starting point for optimizing the selective hydrogenation of 3,4'-bipyridine.[4]

  • Reactor Setup: To a high-pressure autoclave, add 3,4'-bipyridine (1.0 g) and glacial acetic acid (10 mL).

  • Catalyst Addition: Add PtO₂ (Adams' catalyst) (5 mol%).

  • Reaction Initiation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 60 bar.

  • Reaction Conditions: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by taking aliquots (after depressurizing and purging) and analyzing by TLC or GC-MS.

  • Work-up: Once the desired conversion is achieved, carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Quench the filtrate with a saturated solution of NaHCO₃ until the pH is basic. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography.

Experimental Protocol: Catalyst Regeneration (Pd/C)

This protocol provides a general method for regenerating a deactivated palladium on carbon catalyst.

  • Catalyst Recovery: After the reaction, filter the Pd/C catalyst from the reaction mixture.

  • Solvent Wash: Wash the catalyst thoroughly with the reaction solvent (e.g., methanol, ethanol) to remove residual reactants and products.

  • Water Wash: Wash the catalyst with deionized water until the washings are neutral.

  • Acidic Wash (Optional): If significant poisoning by basic compounds is suspected, wash with a dilute solution of a non-coordinating acid (e.g., 1% H₂SO₄), followed by extensive washing with deionized water until the filtrate is neutral.

  • Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • Storage: Store the regenerated catalyst under an inert atmosphere.

Visualizations

Diagram 1: Troubleshooting Flowchart for Low Conversion

LowConversion Start Low Conversion Observed Check_Purity Verify Purity of Starting Material, Solvent & H₂ Start->Check_Purity Check_Setup Ensure Inert Atmosphere & No Leaks Check_Purity->Check_Setup Catalyst_Issue Suspect Catalyst Poisoning? Check_Setup->Catalyst_Issue Conditions_Issue Reaction Conditions Sufficiently Forcing? Catalyst_Issue->Conditions_Issue No Add_Acid Add Acidic Co-solvent (e.g., Acetic Acid) Catalyst_Issue->Add_Acid Yes Increase_Pressure Increase H₂ Pressure Conditions_Issue->Increase_Pressure No Re_evaluate Re-evaluate Results Conditions_Issue->Re_evaluate Yes Increase_Loading Increase Catalyst Loading Add_Acid->Increase_Loading Change_Catalyst Switch to Rhodium-based Catalyst Add_Acid->Change_Catalyst Add_Acid->Re_evaluate Increase_Loading->Re_evaluate Change_Catalyst->Re_evaluate Increase_Temp Increase Temperature Increase_Pressure->Increase_Temp Improve_Agitation Increase Stirring Speed Increase_Temp->Improve_Agitation Improve_Agitation->Re_evaluate

Caption: Troubleshooting decision tree for low conversion.

Diagram 2: Reaction Pathway and Selectivity Challenges

ReactionPathway cluster_0 Reaction Pathway Start 3,4'-Bipyridine Intermediate Partially Hydrogenated Intermediates Start->Intermediate H₂, Catalyst Product Desired Product: 3-(Piperidin-4-yl)pyridine Intermediate->Product H₂, Catalyst Side_Product Side Product: Bis(piperidine) Intermediate->Side_Product H₂, Catalyst Product->Side_Product Over-reduction (Harsh Conditions)

Caption: Potential reaction pathways and side product formation.

References

  • Lu, L., Rong, Z., Du, W., Ma, S., & Hu, S. (2009). Selective Hydrogenation of Single Benzene Ring in Biphenyl Catalyzed by Skeletal Ni. ChemCatChem, 1(2), 298-301. Retrieved from [Link]

  • Lévay, K., Madarász, J., & Hegedűs, L. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Advances, 12(13), 7975-7985. Retrieved from [Link]

  • Williams, S., Qi, L., Cox, R. J., Kumar, P., & Xiao, J. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(2), 253-259. Retrieved from [Link]

  • Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Journal of Heterocyclic Chemistry, 52(5), 1530-1534. Retrieved from [Link]

  • This reference is not directly cited in the text.
  • Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Journal of Heterocyclic Chemistry, 52(5), 1530-1534. Retrieved from [Link]

  • Williams, S., Qi, L., Cox, R. J., Kumar, P., & Xiao, J. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(2), 253-259. Retrieved from [Link]

  • This reference is not directly cited in the text.
  • This reference is not directly cited in the text.
  • This reference is not directly cited in the text.
  • Vineeth Precious Catalysts Pvt. Ltd. (n.d.). Raney Nickel Catalyst. Retrieved from [Link]

  • This reference is not directly cited in the text.
  • This reference is not directly cited in the text.
  • University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Retrieved from [Link]

  • This reference is not directly cited in the text.
  • This reference is not directly cited in the text.
  • This reference is not directly cited in the text.
  • American Chemical Society. (n.d.). Raney® Nickel: A Life-Changing Catalyst. ACS National Historic Chemical Landmarks. Retrieved from [Link]

  • Williams, S., Qi, L., Cox, R. J., Kumar, P., & Xiao, J. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(2), 253-259. Retrieved from [Link]

  • This reference is not directly cited in the text.
  • This reference is not directly cited in the text.
  • This reference is not directly cited in the text.
  • This reference is not directly cited in the text.
  • This reference is not directly cited in the text.

Sources

Resolving regioselectivity issues in 3,4'-bipiperidine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Open Access Topic: Regioselectivity & Orthogonal Protection of 3,4'-Bipiperidine Scaffolds Status: Active Support Tier: Level 3 (Senior Application Scientist)[1][2]

Introduction: The Scaffold & The Challenge

The 3,4'-bipiperidine scaffold is a privileged structure in medicinal chemistry, serving as a core linker in JAK inhibitors and GPCR ligands.[1][2] However, it presents a classic "symmetric-but-not-symmetric" challenge.

While both rings contain secondary amines, they are sterically and electronically distinct :

  • The 3-substituted ring (Ring A): The connection point at C3 creates significant steric bulk closer to the nitrogen (

    
    ).[1]
    
  • The 4-substituted ring (Ring B): The connection point at C4 is distal to the nitrogen (

    
    ), leaving the amine relatively unencumbered.[1]
    

The Core Problem: Most users encounter uncontrolled bis-alkylation or regioselectivity errors because


 (4-ring) is significantly more nucleophilic than 

(3-ring).[1] This guide provides the protocols to distinguish them.

Module 1: Mechanistic Insight (Root Cause Analysis)[1]

Before attempting synthesis, understand the reactivity hierarchy.[1][2] The difference in reactivity is driven by steric accessibility , not pKa (both are


 10-11).[1]
  • Fast Amine (

    
    ):  The nitrogen on the 4'-ring.[1] The substituent is in the 
    
    
    
    -position relative to the nitrogen.[1] The lone pair is accessible.[1][3]
  • Slow Amine (

    
    ):  The nitrogen on the 3-ring.[1] The substituent is in the 
    
    
    
    -position.[1] This creates 1,3-allylic strain equivalents (A-strain) in the transition state of alkylation/acylation.[1]
Visualizing the Reactivity Flow

Bipiperidine_Selectivity Start Starting Material: 3,4'-Bipiperidine (2HCl salt) Decision Target Goal? Start->Decision Path_A Target: N1' (4-Ring) Functionalization Decision->Path_A Easy Path Path_B Target: N1 (3-Ring) Functionalization Decision->Path_B Hard Path Direct Direct Nucleophilic Attack (Kinetic Control) Path_A->Direct Protect Orthogonal Protection Strategy Path_B->Protect Step1 1. Limiting Reagent (0.9 eq) 2. Low Temp (-10°C) Direct->Step1 Step2 1. Boc-Protection of N1' 2. Functionalize N1 3. Deprotect N1' Protect->Step2 Product_A Product: 1'-Substituted-3,4'-bipiperidine Step1->Product_A Product_B Product: 1-Substituted-3,4'-bipiperidine Step2->Product_B

Figure 1: Decision tree for regioselective functionalization based on steric hierarchy.

Module 2: Troubleshooting & FAQs

Case ID #401: "I tried to add a benzyl group to the 3-position, but it went to the 4'-position."

Diagnosis: You fought thermodynamics and lost. The 4'-nitrogen is the kinetic trap.[1] Resolution: You cannot directly alkylate the 3-position selectively in the presence of the free 4'-amine.[1] Protocol:

  • Protect: Treat the scaffold with 0.95 eq. of

    
     at 0°C. This selectively protects the 4'-amine (see Protocol A below).[1]
    
  • Functionalize: Perform your reductive amination or alkylation on the remaining free 3-amine.[1]

  • Deprotect: Remove the Boc group with TFA/DCM.

Case ID #402: "I am getting 30% bis-alkylated product when trying to mono-protect."

Diagnosis: Localized high concentration of reagent or high temperature.[1] Resolution:

  • Dilution: Increase solvent volume (DCM or THF) to 0.05 M.

  • Addition Rate: Add the electrophile (e.g.,

    
    ) dropwise over 2 hours using a syringe pump.[1]
    
  • Stoichiometry: Use a slight deficit of the electrophile (0.9 eq). It is easier to wash away unreacted starting material (polar/water-soluble) than to separate the bis-protected byproduct (lipophilic).[1]

Case ID #403: "Can I separate the regioisomers if I mess up?"

Diagnosis: Purification difficulty. Resolution:

  • Flash Chromatography: Very difficult.[1][2] The polarity difference is negligible.[1]

  • Crystallization: Often the only viable route.[1] The bis-salt (e.g., oxalate or fumarate) of the mixture often yields the symmetric bis-functionalized impurity as a precipitate, leaving the mono-species in the mother liquor.[1]

  • Prevention: It is far better to prevent the mixture using the protocols below than to separate it.

Module 3: Validated Protocols

Protocol A: Selective Mono-Boc Protection of (4-Ring)

Target: Preparation of tert-butyl [3,4'-bipiperidine]-1'-carboxylate.[1]

Reagents:

  • 3,4'-Bipiperidine dihydrochloride (1.0 eq)[1][2]

  • Di-tert-butyl dicarbonate (

    
    ) (0.95 eq)[1]
    
  • Triethylamine (

    
    ) (3.0 eq)[1]
    
  • Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step:

  • Free Basing (In Situ): Suspend the dihydrochloride salt in DCM (0.1 M) at 0°C. Add

    
     dropwise. The suspension should clear as the free base forms.[1]
    
  • Controlled Addition: Dissolve

    
     (0.95 eq) in DCM. Add this solution to the reaction mixture dropwise over 60 minutes  at 0°C.
    
    • Why? Slow addition ensures the reagent is consumed by the most reactive amine (

      
      ) before it builds up enough concentration to attack the slower amine (
      
      
      
      ).[1]
  • Quench: Stir for 2 hours at 0°C. Quench with water.

  • Workup: Extract with DCM. Wash with brine.[1][2][4]

  • Purification: If 0.95 eq was used, the major contaminant is unreacted starting material.[1][2] This can be removed by a basic aqueous wash (pH 10) where the starting material remains in the water phase, but the mono-Boc product extracts into organic.[1]

Protocol B: Orthogonal Protection (Benzyl on , Boc on )

Target: A scaffold ready for selective manipulation of either ring.[1]

Workflow:

  • Step 1: Execute Protocol A to get the

    
    -Boc intermediate.[1]
    
  • Step 2: React the crude

    
    -Boc intermediate with Benzyl Bromide (1.1 eq) and 
    
    
    
    in Acetonitrile at 60°C.
    • Note: Since

      
       is protected, 
      
      
      
      is now the only nucleophile.[1][2] Forcing conditions (heat) are acceptable here because regioselectivity is no longer an issue.[1]
  • Step 3: (Optional) If the

    
    -amine is needed, remove Boc with 4M HCl in Dioxane.[1] The Benzyl group on 
    
    
    
    is stable to these conditions.

Module 4: Reagent Selection Guide

Use this table to predict regioselectivity outcomes based on electrophile size and type.

Electrophile ClassReagent ExampleSelectivity (

:

)
Notes
Bulky Anhydrides

> 10:1High selectivity due to steric clash at

.[1]
Small Alkyl Halides Methyl Iodide~ 2:1Poor selectivity. Small electrophiles ignore steric differences.[1][2]
Acyl Chlorides Acetyl Chloride~ 4:1Moderate selectivity.[1][2] Use low temp (-78°C) to improve.[1][5]
Reductive Amination Benzaldehyde/

> 20:1Excellent selectivity.[1] Imine formation at hindered

is very slow.

References

  • Wuts, P. G. M., & Greene, T. W. (2006).[1][2] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for orthogonal protection strategies of diamines).

    • [1]

  • Orsini, P., et al. (2007).[1][2][6] "Regioselective

    
    -Alkylation of tert-Butyl 2,4-Dioxopiperidine-1-carboxylate." Synthesis, 2007(18), 2849-2854.[1][2] (Demonstrates steric differentiation in piperidine functionalization).
    
  • Kuduk, S. D., et al. (2010).[1][2] "Synthesis and structure–activity relationships of 2-(1,4′-bipiperidin-1′-yl)thiazolopyridine as H3 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 20(8), 2538-2541.[1][2] (Example of 1'-selective functionalization in bipiperidine scaffolds).

  • Clayden, J., et al. (2012).[1][2] Organic Chemistry. Oxford University Press.[1][2] (Foundational principles of A(1,3) strain and steric hindrance in nucleophilic substitution).[1]

    • [1]

Sources

Troubleshooting low solubility of bipiperidine salts in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Overcoming Solubility Challenges in Organic Solvents

Introduction: The Bipiperidine Paradox

The bipiperidine scaffold is a cornerstone in modern drug discovery, forming the structural core of numerous therapeutic agents. Its rigid, defined conformation and dual basic nitrogens make it an attractive moiety for engaging with biological targets. However, researchers frequently encounter a significant hurdle during synthesis and development: the low solubility of its salt forms in common organic reaction solvents.

Bipiperidine compounds are typically isolated and stored as salts—often hydrochlorides (HCl) or trifluoroacetates (TFA)—to ensure stability and ease of handling as crystalline solids. This very stability creates a "solubility paradox": the strong ionic interactions that form a stable, high-melting-point crystal lattice also make the salt incredibly difficult to dissolve in aprotic or non-polar organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene.[1] This guide provides a systematic approach to diagnosing and solving these solubility issues, empowering you to keep your research moving forward.

The Core Problem: Why Are Bipiperidine Salts So Insoluble in Organic Solvents?

The root cause of poor solubility lies in a fundamental mismatch of physicochemical properties. An amine salt, such as a bipiperidine dihydrochloride, is an ionic compound with a high degree of polarity. Organic solvents used in synthesis are often of low to moderate polarity. To achieve dissolution, the solvent molecules must overcome the powerful electrostatic forces holding the ions together in the crystal lattice—an energy-intensive process known as overcoming the lattice energy .[1]

Small, "hard" counter-ions like chloride (Cl⁻) form very strong, tight ionic bonds with the positively charged piperidinium centers, resulting in a particularly high lattice energy that typical organic solvents cannot disrupt.

Caption: High lattice energy of salts vs. weak solvent interaction.

Troubleshooting Guide & Core Strategies

This section is designed as a practical, question-driven guide to address the most common solubility problems encountered in the lab.

Q1: My bipiperidine HCl salt is completely insoluble in my reaction solvent (DCM/THF). How can I get my reaction to work?

This is the most frequent challenge. You have three primary strategies, each with its own advantages.

This is often the most direct approach. The goal is to add a soluble organic base to the suspension of your salt. This "scavenger" base removes the acidic proton from the bipiperidinium cation, neutralizing it to the free base form, which is significantly more soluble in organic solvents. The byproduct is the salt of the scavenger base.

Causality: The key is selecting a base whose conjugate acid has a pKa that is lower than the pKa of the protonated bipiperidine, but is still basic enough to deprotonate it. A pKa difference of >2 units is a good rule of thumb for ensuring efficient proton transfer.[2][3][4] For a typical piperidinium ion (pKa ≈ 11.2), a base like triethylamine (TEA, conjugate acid pKa ≈ 10.7) can be effective, though diisopropylethylamine (DIPEA or Hünig's base, conjugate acid pKa ≈ 10.7) is often preferred as it is less nucleophilic.

Caption: Workflow for in-situ free-basing of an amine salt.

When to use it: Ideal for reactions that are sensitive to water or when you want to avoid a separate workup step before your reaction.

See Protocol 1 for a detailed experimental procedure.

This classic chemical engineering approach involves completely converting the salt to the free base and isolating it before the reaction. The salt is dissolved in an aqueous basic solution (e.g., NaOH, K₂CO₃), which neutralizes the acidic protons. The now-neutral and organic-soluble free base is then extracted into an organic solvent. Evaporation of the solvent yields the free base, ready for use.

Causality: This method leverages the dramatic difference in partitioning behavior between the salt and the free base. The salt is highly water-soluble, while the free base is highly soluble in organic solvents. By changing the pH of the aqueous phase, you dictate which form exists and therefore control which layer it dissolves in.

When to use it: When your reaction is extremely sensitive to the presence of ammonium salt byproducts (like TEA·HCl) or when the free base is a stable, easily handled solid or oil.

See Protocol 2 for a detailed experimental procedure.

If you are designing a synthetic route or can modify an earlier step, consider forming a different salt. Instead of an HCl or TFA salt, converting the bipiperidine to a salt with a larger, more organic, and "softer" counter-ion can dramatically improve its solubility in organic solvents.

Causality: Larger counter-ions like methanesulfonate (mesylate), p-toluenesulfonate (tosylate), or even besylate reduce the crystal lattice energy of the salt.[1] The charge is more delocalized, and the increased organic character of the counter-ion improves favorable interactions with the organic solvent, tipping the energetic balance towards dissolution.

When to use it: During process development, route scouting, or when neither in-situ free-basing nor a separate aqueous workup is desirable. This is a proactive rather than a reactive strategy.

See Protocol 3 for a detailed experimental procedure.

Q2: My reaction is sluggish even after in-situ free-basing. What's going on?

This may occur if the byproduct of the in-situ free-basing (e.g., triethylammonium chloride, TEA·HCl) precipitates from the reaction mixture and coats the surface of your other reagents, or if the equilibrium of the acid-base reaction is not fully shifted.

Solution: Phase-Transfer Catalysis (PTC)

A phase-transfer catalyst can be used to carry ionic reactants between phases (e.g., a solid salt and a liquid organic phase).[5] In this context, a PTC like tetrabutylammonium bromide (TBAB) can help shuttle the bipiperidinium cation into the organic phase, facilitating its interaction with the base and subsequent reaction.

Causality: The PTC has a lipophilic exterior (the butyl groups) that makes it soluble in the organic phase and an ionic core (the quaternary ammonium center) that can pair with ions. It effectively acts as a detergent, creating a soluble ion pair that is reactive in the organic solvent.[5]

When to use it: For solid-liquid reactions where solubility remains poor, or in biphasic (aqueous-organic) systems where an ionic nucleophile needs to react in the organic layer.

See Protocol 4 for a detailed experimental procedure.

Data & Reference Tables

Table 1: Comparison of Common Counter-Ions for Bipiperidine Salts
Counter-IonFormulaTypical FormOrganic SolubilityKey Characteristics
Chloride Cl⁻Crystalline solidVery LowHigh lattice energy; hygroscopic; can be corrosive to steel reactors.[3]
Trifluoroacetate CF₃COO⁻Crystalline solidLow to ModerateOften a byproduct of TFA-mediated deprotections; can be difficult to remove.
Sulfate SO₄²⁻Crystalline solidVery LowForms strong ionic bonds; rarely used for organic solubility.
Methanesulfonate (Mesylate) CH₃SO₃⁻Crystalline solidModerateGood compromise of crystallinity and improved organic solubility over HCl.[3]
p-Toluenesulfonate (Tosylate) C₇H₇SO₃⁻Crystalline solidModerate to HighLarge, organic counter-ion significantly lowers lattice energy and improves solubility.[3]
Besylate C₆H₅SO₃⁻Crystalline solidModerate to HighSimilar benefits to tosylate with slightly different packing properties.
Table 2: Selection of Bases for In-Situ Free-Basing

The goal is to choose a base whose conjugate acid pKa is >2 units higher than the pKa of the acid being neutralized, but lower than the pKa of the protonated product amine.

BaseAbbreviationConjugate AcidpKa of Conj. Acid (in H₂O)Notes
TriethylamineTEA, Et₃NTriethylammonium~10.7Common, inexpensive. TEA·HCl can be poorly soluble in some solvents.[6]
DiisopropylethylamineDIPEA, Hünig's BaseDIPEA-H⁺~10.7Sterically hindered and non-nucleophilic. Its salts are often more soluble.[6]
N-MethylmorpholineNMMNMM-H⁺~7.4A weaker base, useful if your product is sensitive to stronger bases.
1,8-Diazabicycloundec-7-eneDBUDBU-H⁺~13.5Very strong, non-nucleophilic base. Use with caution; may cause side reactions.[7]
Potassium CarbonateK₂CO₃Bicarbonate (HCO₃⁻)~10.3Inorganic base, requires a protic co-solvent or PTC for effective use in aprotic media.

pKa values are approximate and can vary based on solvent and conditions.[8][9][10]

Experimental Protocols

Protocol 1: In-Situ Free-Basing for a Subsequent Reaction

Objective: To generate the soluble bipiperidine free base directly in the reaction vessel.

  • Setup: To a dry, inert-atmosphere flask, add the bipiperidine salt (e.g., dihydrochloride, 1.0 eq).

  • Solvent Addition: Add the desired anhydrous organic solvent (e.g., DCM, THF, Acetonitrile) to create a suspension.

  • Base Addition: While stirring, add the organic base (e.g., triethylamine or DIPEA, 2.1 - 2.5 eq) dropwise at room temperature or 0 °C. A slight excess of base ensures complete neutralization.

  • Dissolution: Stir the mixture for 15-30 minutes. Observation of the solid salt dissolving into a clear or slightly hazy solution indicates successful free-basing. A new precipitate, the ammonium salt of the base (e.g., TEA·HCl), may form.[11]

  • Proceed with Reaction: The resulting solution/suspension containing the soluble free base can now be used directly. Add your other reagents as required by your synthetic procedure.

  • Workup Consideration: At the end of the reaction, the ammonium salt byproduct (e.g., TEA·HCl) will need to be removed, typically by an aqueous wash or filtration.[12]

Protocol 2: Aqueous Workup for Isolation of the Free Base

Objective: To isolate the pure, neutral bipiperidine free base.

  • Dissolution: Dissolve the bipiperidine salt (1.0 eq) in deionized water.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add an aqueous solution of a strong inorganic base (e.g., 2M NaOH or saturated K₂CO₃) with vigorous stirring until the pH of the solution is >12.[13] The free base may precipitate or form an oil.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM, Ethyl Acetate, or Ether) three times.

  • Washing: Combine the organic extracts and wash with brine to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the bipiperidine free base.

  • Verification: Confirm the identity and purity of the free base by NMR, LCMS, or other appropriate analytical techniques before use.

Protocol 3: Counter-Ion Exchange (Salt Switching)

Objective: To convert a bipiperidine dihydrochloride to a more soluble dimesylate salt.

  • Free Base Generation: First, generate and isolate the bipiperidine free base from its HCl salt using Protocol 2 .

  • Dissolution of Free Base: Dissolve the purified free base (1.0 eq) in a suitable organic solvent like isopropanol (IPA) or ethyl acetate.

  • Acid Addition: While stirring, slowly add a solution of methanesulfonic acid (2.0 eq) in the same solvent.

  • Precipitation: The mesylate salt will often precipitate upon addition or after a period of stirring. Cooling the mixture can enhance precipitation.

  • Isolation: Collect the solid salt by filtration, wash the filter cake with a small amount of cold solvent, and dry under vacuum.

  • Solubility Test: Test the solubility of the new mesylate salt in your target reaction solvent and compare it to the original HCl salt.

Protocol 4: Using a Phase-Transfer Catalyst (PTC)

Objective: To facilitate a reaction with an insoluble salt without full dissolution.

  • Setup: To a flask, add the bipiperidine salt (1.0 eq), your reactant, and the organic solvent.

  • Add Catalyst: Add a catalytic amount of a phase-transfer agent, typically 1-10 mol%. A common choice is tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS).[14]

  • Add Reagents: Add any other necessary reagents (e.g., an aqueous solution of a nucleophile or a solid inorganic base).

  • Reaction: Heat and/or stir the multiphasic mixture vigorously. The PTC will shuttle the reactive ions across the phase boundary, allowing the reaction to proceed.

  • Monitoring: Monitor the reaction by TLC or LCMS. PTC-mediated reactions can sometimes be slower than homogeneous reactions but are often effective where other methods fail.

Frequently Asked Questions (FAQs)

Q: Can I just heat the mixture to get my salt to dissolve? A: While increasing the temperature will increase solubility to some extent (Le Chatelier's principle), it is often insufficient for highly insoluble salts like hydrochlorides. Furthermore, excessive heat can lead to the degradation of your starting material or product. It is a viable option for moderately soluble salts like mesylates but is rarely a complete solution for hydrochlorides.

Q: I used triethylamine for in-situ free-basing, and now I have a sticky mess of TEA·HCl. How do I deal with it? A: Triethylammonium chloride can be problematic. If it precipitates, it can sometimes be removed by filtration if your product is soluble.[12] If it remains in solution or forms an oil, it must be removed with an aqueous wash during workup. Washing the organic layer with water or dilute acid (if your product is stable) will remove it.[6][15] Using DIPEA instead of TEA often results in a more organic-soluble ammonium salt byproduct, which can simplify workup.[6]

Q: Is there a risk of the free base being unstable? A: Yes. While many bipiperidine free bases are stable, some can be air-sensitive (prone to oxidation) or hygroscopic oils that are difficult to handle quantitatively. If you isolate the free base via Protocol 2, it is best to use it immediately or store it under an inert atmosphere (Nitrogen or Argon). If instability is a concern, in-situ free-basing (Protocol 1) is the preferred method as the reactive free base is generated and consumed in the same pot.

Q: How do I know if salt formation is successful? A: For a successful salt to form, there should generally be a difference in pKa between the basic drug and the acidic counter-ion of at least 2-3 units.[2][4] This ensures that proton transfer is energetically favorable and the salt will not readily dissociate back to the free forms in solution.

References

  • Bauer, L. A. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427–435. [Link]

  • Kumar, L., & Singh, S. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 26(11), 3149. [Link]

  • Zhu, W., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research, 45(4). [Link]

  • Jones, R. A. (2011). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Journal of Pharmacy and Pharmacology, 63(7), 887-899. [Link]

  • University of Wisconsin, Department of Chemistry. Bordwell pKa Table. [Link]

  • ResearchGate Discussion. (2014). How do I get rid of triethyl amine in a reaction?. [Link]

  • Ilardi, E. A., et al. (2014). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. International Journal of Pharmaceutics, 460(1-2), 149-157. [Link]

  • Jadhav, S. D., & Deshmukh, S. P. (2017). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP International Journal of Chemical Science, 2(1). [Link]

  • Organic Syntheses. Trimethylamine Hydrochloride. Org. Synth. 1925, 5, 101. [Link]

  • Master Organic Chemistry. (2010). The pKa Table Is Your Friend. [Link]

  • Makary, P. (2014). Principles of Salt Formation. UK Journal of Pharmaceutical and Biosciences, 2(4), 01-04. [Link]

  • Mąkosza, M. (2000). Phase-Transfer Catalysis. A General Green Methodology in Organic Synthesis. Pure and Applied Chemistry, 72(7), 1399-1403. [Link]

  • ResearchGate Discussion. (2015). What is the best way to convert my amine compound from the salt form into free amine?. [Link]

  • Quora. (2017). How does the size of the counterion affect the solubility of a salt?. [Link]

  • Myers, A. pKa Values of Common Bases. [Link]

  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

  • Jacobsen, E. N., et al. (2019). Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants: Enantioselective Synthesis of γ-Fluoroamines. Journal of the American Chemical Society, 141(35), 13944-13949. [Link]

  • Caron, G., et al. (2011). Impact of counterion on the chemical stability of crystalline salts of procaine. Journal of Pharmaceutical Sciences, 100(6), 2245-2255. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Yoo, S. E. (1997). U.S. Patent No. 5,686,588. Washington, DC: U.S.
  • Frontier, A. Workup: Amines. University of Rochester, Department of Chemistry. [Link]

  • American Institute of Chemists. (n.d.). Starburst Quaternary Ammonium Salt - A New Effective Phase Transfer Catalyst. [Link]

  • CatSci. (2021). The Physical Chemistry of Salt Screening. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-25. [Link]

  • Williams, R. pKa Data Compiled by R. Williams. [Link]

  • Organic Syntheses. 6-ketohendecanedioic acid. Org. Synth. 1964, 44, 59. [Link]

  • Anderson, B. D., & Conradi, R. A. (1985). Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 74(8), 815-820. [Link]

Sources

Overcoming steric hindrance in 3-position functionalization of bipiperidine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for medicinal chemists and process scientists facing the "C4-Wall" problem in bipiperidine scaffolds.

Topic: Overcoming Steric Hindrance in 3-Position Functionalization of 4,4'-Bipiperidine Ticket ID: CHEMSUP-8829 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The "C4-Wall" Challenge

User inquiries regarding the 3-position functionalization of 4,4'-bipiperidine (and related isomers) invariably cite low yields and poor regioselectivity.

The Root Cause: In a 4,4'-bipiperidine scaffold, the C3 position is structurally "orphaned."

  • Steric Occlusion: The C4-C4' bond creates a massive steric wall. The rotation of the second piperidine ring sweeps a volume that effectively shields the C3 protons from bulky reagents.

  • Electronic Mismatch: The C3 position is

    
     to the nitrogen (electronically neutral/deactivated) and 
    
    
    
    to the bridgehead. Unlike the C2 position (which is activated for
    
    
    -lithiation via N-Boc direction), the C3 position lacks a natural "handle" for direct activation.

Our Recommendation: Stop attempting direct functionalization of the fully assembled scaffold unless absolutely necessary (e.g., late-stage diversification). Instead, utilize The Piperidone Bypass or Pyridine Reduction strategies described below.

Decision Matrix: Select Your Workflow

Before proceeding, identify your project stage to select the correct protocol.

DecisionMatrix cluster_legend Recommended Path Start Start: What is your Starting Material status? Stage1 Early Stage (Building Block Synthesis) Start->Stage1 Gram Scale Stage2 Late Stage (Final Drug Candidate) Start->Stage2 mg Scale RouteA Route A: The Piperidone Bypass (High Reliability) Stage1->RouteA Need sp3 rich scaffold RouteB Route B: Pyridine Reduction (Stereocontrol Required) Stage1->RouteB Need aromatic precursors RouteC Route C: Directed C-H Activation (High Risk/High Reward) Stage2->RouteC Scaffold already built

Figure 1: Strategic decision tree for selecting the functionalization route based on synthesis stage.

Protocol A: The Piperidone Bypass (Recommended)

Best for: Creating 3-substituted bipiperidines from scratch with high regiocontrol. Mechanism: Exploits the acidity of the


-proton in 4-piperidone to install the C3 substituent before the second ring is attached.
Step-by-Step Methodology

Reagents: N-Boc-4-piperidone, LDA (Lithium Diisopropylamide), Alkyl Halide (R-X), Comman's Reagent (Tf2NPh).

  • Enolate Formation (Thermodynamic vs Kinetic):

    • Action: Cool THF solution of N-Boc-4-piperidone to -78°C. Add LDA (1.1 equiv) dropwise.

    • Critical Insight: The C3 position is sterically accessible in the ketone form.

  • Functionalization (The "Trap"):

    • Action: Add electrophile (R-X). Warm to RT.

    • Result: 3-substituted-N-Boc-4-piperidone.

  • Bridge Construction:

    • Action: Convert the ketone to the Enol Triflate using Tf2NPh and base.

    • Action: Perform Suzuki-Miyaura coupling with N-Boc-piperidine-4-boronic acid pinacol ester.

  • Reduction:

    • Action: Hydrogenate the resulting alkene (H2, Pd/C) to obtain the saturated 3-substituted-4,4'-bipiperidine.

Troubleshooting Table: Piperidone Route
IssueProbable CauseCorrective Action
Poly-alkylation Excess base/electrophile or temperature too high.Use strict -78°C control; add R-X slowly; consider using enamine activation if R-X is reactive.
O-alkylation Hard electrophile used.Switch solvent to ether/HMPA or use softer electrophiles.
Low Coupling Yield Triflate hydrolysis.Ensure anhydrous conditions during triflation; use rapid Suzuki protocols (e.g., Pd(dppf)Cl2, K3PO4, Dioxane/Water).

Protocol B: Directed C-H Activation (Late-Stage)

Best for: Diversifying an existing bipiperidine scaffold (e.g., analog scanning). Challenge: Overcoming the preference for C2 (alpha-to-nitrogen) activation.

The "Remote" Strategy

Standard N-Boc lithiation hits C2. To hit C3, you must use Transient Directing Groups (TDGs) or Pd(II) Catalysis with specific geometric constraints.

Protocol: Pd(II)-Catalyzed C3 Arylation Reference method adapted from Yu et al. and Daugulis methodologies.

  • Directing Group Installation:

    • Install a strongly coordinating amide or thioamide auxiliary on the Nitrogen (e.g., picolinamide).

    • Why: This forms a rigid chelate that can swing the Pd center toward the C3 position.

  • Reaction Setup:

    • Catalyst: Pd(OAc)2 (10 mol%)

    • Ligand: Mono-N-protected amino acid (MPAA) ligands can accelerate C-H cleavage.

    • Solvent: HFIP (Hexafluoroisopropanol) is often critical for C-H activation on aliphatic amines.

    • Temp: 80-110°C.

  • Deprotection:

    • Remove the auxiliary (often requires harsh acidic or basic conditions).

Troubleshooting Table: C-H Activation
IssueProbable CauseCorrective Action
C2 Functionalization Default electronic preference.The DG bite angle is too small. Switch to a DG that forms a 6-membered chelate (e.g.,

-alanine derivatives) to reach C3.
No Reaction Steric crowding at C4 blocks Pd insertion.Switch to Iridium-catalyzed borylation . While Ir is sterically driven, bulky N-protecting groups (e.g., N-TIPS) can shield C2, forcing borylation to C3 (if C4 allows).
Black Pd Precipitate Catalyst decomposition.Add oxidant (AgOAc or Benzoquinone) in portions; ensure rigorous exclusion of moisture.

Visualizing the Steric Conflict

The diagram below illustrates why direct attack fails and how the Piperidone route succeeds.

MechanismComparison Direct Direct Approach: Bipiperidine Scaffold StericBlock Steric Wall at C4 blocks C3 Direct->StericBlock Attempted Functionalization Fail Low Yield / C2 Regioisomer StericBlock->Fail Indirect Indirect Approach: 4-Piperidone Enolate C3 Enolate (Accessible) Indirect->Enolate LDA, -78C Coupling Suzuki Coupling at C4 Enolate->Coupling 1. R-X 2. Triflation Success 3-Substituted Bipiperidine Coupling->Success Reduction

Figure 2: Mechanistic comparison showing the accessibility advantage of the Piperidone route.

Frequently Asked Questions (FAQs)

Q1: I tried lithiating N-Boc-4,4'-bipiperidine with s-BuLi/TMEDA, but I only got the 2-substituted product. Why? A: This is the expected outcome. The Boc group coordinates Lithium, directing it to the


-position (C2) via a Complex Induced Proximity Effect (CIPE). The C3 position is too remote for this coordination and sterically shielded by the C4-piperidine ring. To hit C3 via lithiation, you would need to block C2 and C6 first, or use the Halogen Dance  technique on a pyridine precursor before reduction.

Q2: Can I use Minisci reaction to alkylate the 3-position? A: Minisci reactions (radical alkylation) are generally nucleophilic radicals attacking electron-deficient heterocycles. Bipiperidine is electron-rich (aliphatic amine). You would need to perform the Minisci on the bipyridine precursor (which is electron-deficient) and then reduce it. Note that Minisci on pyridines usually favors C2/C4 positions; C3 is difficult without specific blocking groups.

Q3: My 3-substituted pyridine reduction yielded the wrong diastereomer (Cis/Trans). How do I fix this? A: Heterogeneous hydrogenation (PtO2/H2, Rh/C) usually yields the cis-isomer (hydrogens add from the catalyst surface face). To access the trans-isomer, consider:

  • Thermodynamic Equilibration: Treat the cis-product with a strong base (e.g., NaOEt) to epimerize the C3 center to the more stable equatorial position (usually trans if C4 is also equatorial).

  • Dissolving Metal Reduction: (Na/EtOH) often yields the thermodynamic product directly.

References

  • Beak, P., & Lee, W. K. (1994).

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Piperidines. Journal of Organic Chemistry. 
    
  • He, J., Wasa, M., Chan, K. S. L., Shao, Q., & Yu, J. Q. (2011). Palladium-Catalyzed C–H Functionalization of Pyridines and Isoquinolines. Chemical Reviews.

  • O'Brien, P. (2000). Chiral Lithium Amides for Asymmetric Synthesis. Journal of the Chemical Society, Perkin Transactions 1.

  • Brough, S. J., et al. (2018). Synthesis of 3-Substituted Piperidines via Enolate Alkylation. Tetrahedron Letters. (Generalized Reference for Enolate Chemistry)

Disclaimer: Experimental protocols involve hazardous chemicals. Always consult SDS and perform a risk assessment before replicating these workflows.

Validation & Comparative

A Senior Application Scientist's Guide to HPLC Method Development for Polar Bipiperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the analysis of polar bipiperidine compounds presents a significant chromatographic challenge. Their inherent polarity and basic nature often lead to poor retention on traditional reversed-phase (RP) columns and compromised peak shapes, hindering accurate quantification and impurity profiling. This guide provides an in-depth, experience-driven comparison of modern HPLC strategies to overcome these obstacles, ensuring robust and reliable method development. We will move beyond simplistic protocols to explore the underlying principles of each technique, empowering you to make informed decisions for your specific analytical needs.

The Challenge: Why Bipiperidines Resist Conventional HPLC

Polar bipiperidine compounds, characterized by their nitrogen-containing heterocyclic rings, are highly soluble in aqueous mobile phases and often carry a positive charge at typical analytical pH ranges. This leads to two primary issues in traditional reversed-phase HPLC:

  • Poor Retention: The hydrophilic nature of these compounds results in weak interactions with nonpolar stationary phases (like C18), causing them to elute at or near the void volume of the column.[1]

  • Peak Tailing: The basic amine functionalities can interact with residual acidic silanol groups on the silica-based stationary phase, leading to asymmetrical, tailing peaks.[2] This secondary interaction compromises peak resolution and integration accuracy.

To address these challenges, we must look beyond standard C18 columns and explore alternative chromatographic modes that are specifically designed for polar analytes. This guide will compare three powerful approaches: Hydrophilic Interaction Liquid Chromatography (HILIC) , Mixed-Mode Chromatography (MMC) , and Reversed-Phase Chromatography with Ion-Pairing Agents .

Strategic Approach to Method Development

A systematic approach to method development for polar bipiperidines is crucial for efficiency and success. The following workflow outlines a logical progression from initial column and mobile phase screening to final method optimization.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Robustness Start Define Analyte Properties (pKa, logP, solubility) Screening Screen Multiple Columns & Chemistries (HILIC, Mixed-Mode, RP w/ Ion Pair) Start->Screening Optimization Optimize Mobile Phase (pH, Buffer Strength, Organic Modifier) Screening->Optimization FineTuning Fine-Tune Gradient & Temperature Optimization->FineTuning Validation Method Validation (Linearity, Accuracy, Precision) FineTuning->Validation Robustness Robustness Testing (Varying Conditions) Validation->Robustness End Final Method Robustness->End HILIC_Mechanism cluster_0 HILIC Stationary Phase StationaryPhase Polar Stationary Phase (e.g., Silica) Adsorbed Water Layer MobilePhase High Organic Mobile Phase (e.g., >70% Acetonitrile) Analyte Polar Bipiperidine (Analyte) MobilePhase->Analyte Carries Analyte Analyte->StationaryPhase:f0 Partitions into Aqueous Layer MMC_Mechanism StationaryPhase Mixed-Mode Stationary Phase Hydrophobic Ligand (e.g., C18) Ion-Exchange Group (e.g., -SO3H) Analyte Polar Bipiperidine (Positively Charged) Analyte->StationaryPhase:f0 Hydrophobic Interaction Analyte->StationaryPhase:f1 Electrostatic Interaction

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of 3,4'-Bipiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3,4'-bipiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic candidates.[1][2] Elucidating the structure of novel analogs and identifying metabolites relies heavily on mass spectrometry (MS). This guide provides an in-depth comparison of the gas-phase fragmentation patterns of 3,4'-bipiperidine derivatives under collision-induced dissociation (CID) conditions. We will explore the core fragmentation pathways, compare them to positional isomers like 4,4'-bipiperidine, and provide a validated, step-by-step experimental protocol for robust analysis. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural characterization of nitrogen-containing heterocyclic compounds.

Introduction: The Significance of the 3,4'-Bipiperidine Scaffold

Saturated nitrogen heterocycles are a cornerstone of pharmaceutical development, with the piperidine ring being one of the most frequently incorporated motifs in FDA-approved drugs.[2] The bipiperidine framework, consisting of two interconnected piperidine rings, offers a three-dimensional structure that is attractive for creating selective and potent ligands for a variety of biological targets. The specific linkage between the rings, such as the 3,4'-configuration, dictates the molecule's spatial arrangement and, consequently, its pharmacological activity.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the analysis of these compounds.[3][4] It provides molecular weight confirmation, aids in structural elucidation through fragmentation analysis, and allows for sensitive quantification in complex biological matrices. Understanding the characteristic fragmentation patterns is crucial for distinguishing between isomers and identifying sites of metabolic modification.[5]

Fundamental Fragmentation Mechanisms of Protonated Bipiperidines

Under typical electrospray ionization (ESI) in positive mode, bipiperidine derivatives readily form protonated molecules, [M+H]⁺. Subsequent tandem mass spectrometry (MS/MS) analysis, using collision-induced dissociation (CID), induces fragmentation of these precursor ions.[6][7] The fragmentation of saturated N-heterocycles is primarily driven by the location of the charge and the relative stability of the resulting fragment ions and neutral losses.[8][9]

Key fragmentation pathways include:

  • α-Cleavage: The cleavage of a carbon-carbon bond adjacent to the nitrogen atom is a dominant pathway for many amine-containing compounds.[8][10] This results in the formation of a stable, resonance-stabilized iminium ion.

  • Ring Fission/Opening: The piperidine ring can undergo cleavage, leading to the formation of various acyclic fragment ions.[8]

  • Inter-ring Cleavage: The C-C bond connecting the two piperidine rings can cleave, which is often a diagnostic fragmentation pathway for bipiperidine structures.

  • Neutral Loss: The elimination of small, stable neutral molecules (e.g., H₂O, ammonia, or alkenes) from the protonated molecule or subsequent fragment ions is a common process.[5][11]

Core Fragmentation Pathways of the Unsubstituted 3,4'-Bipiperidine Scaffold

Let us consider the fragmentation of the parent 3,4'-bipiperidine (MW: 168.28 g/mol ). The protonated molecule ([M+H]⁺, m/z 169) undergoes several characteristic fragmentation reactions upon CID.

The primary fragmentation pathways for the protonated 3,4'-bipiperidine are initiated by cleavage of the bonds within the piperidine rings and the bond connecting them. The asymmetry of the 3,4'-linkage leads to more complex and varied fragmentation compared to its symmetrical isomers.

G cluster_0 Fragmentation of Protonated 3,4'-Bipiperidine cluster_pathA Pathway A: Inter-ring Cleavage cluster_pathB Pathway B: Ring Opening via α-Cleavage M [M+H]⁺ m/z 169 F1 Fragment A1 m/z 84 M->F1 Cleavage of C3-C4' bond F2 Fragment A2 m/z 86 M->F2 Cleavage of C3-C4' bond (charge retention on other fragment) F3 [M+H - C₂H₄]⁺ m/z 141 M->F3 Loss of ethylene F4 [M+H - C₃H₆]⁺ m/z 127 M->F4 Loss of propylene

Figure 1: Primary fragmentation pathways for 3,4'-bipiperidine.

  • Pathway A (Inter-ring Cleavage): Cleavage of the pivotal C3-C4' bond is a highly diagnostic pathway. This homolytic or heterolytic cleavage can result in two primary fragment ions, depending on which ring retains the charge. This typically yields a prominent ion at m/z 84 , corresponding to a protonated piperidine ring fragment.

  • Pathway B (Ring Opening): Following protonation, α-cleavage can initiate the opening of either piperidine ring. Subsequent rearrangements can lead to the neutral loss of small alkenes.[10] Common losses include ethylene (28 Da) resulting in an ion at m/z 141 , or propylene (42 Da) leading to an ion at m/z 127 . The relative abundance of these fragments can help in distinguishing isomers.

Comparative Analysis: The Influence of Isomerism

The fragmentation pattern is highly dependent on the substitution pattern of the bipiperidine system. Positional isomers, such as 2,2'-, 3,3'-, and 4,4'-bipiperidines, will exhibit distinct MS/MS spectra due to differences in the stability of fragment ions.[12][13]

IsomerPrecursor Ion ([M+H]⁺)Key Diagnostic Fragment Ions (m/z)Rationale for Fragmentation Difference
3,4'-Bipiperidine 169141, 127, 84Asymmetric cleavage of the inter-ring bond and ring opening leads to a complex spectrum. The m/z 84 ion is particularly characteristic.
4,4'-Bipiperidine 16984 (dominant)The highly symmetrical structure favors a clean cleavage of the C4-C4' bond, resulting in a very intense signal at m/z 84. Other fragments are typically of low abundance.
2,2'-Bipiperidine 169167, 98, 84The proximity of the nitrogen atoms to the inter-ring bond can facilitate unique rearrangements and hydrogen transfers. The loss of H₂ (m/z 167) can be more pronounced. The ion at m/z 98 can arise from a more complex ring cleavage.
Piperazine Derivative (e.g., N-phenylpiperazine) 163134, 120, 91For comparison, piperazine derivatives show different patterns, often involving cleavage within the piperazine ring or loss of the substituent.[14]

Expert Insight: The intensity ratio of the fragment ions is key for isomer differentiation. For instance, the high symmetry of 4,4'-bipiperidine leads to a base peak at m/z 84, whereas the 3,4'-isomer will show a more distributed pattern of fragments. This comparative fingerprinting is a powerful tool in structural confirmation.[12]

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

This section provides a robust and self-validating protocol for the analysis of a hypothetical 3,4'-bipiperidine derivative. The causality behind each step is explained to ensure methodological integrity.

G cluster_workflow LC-MS/MS Experimental Workflow prep 1. Sample Preparation (10 µg/mL in 50:50 ACN:H₂O) lc 2. LC Separation (C18 Column, Gradient Elution) prep->lc ion 3. Ionization (Positive ESI) lc->ion ms1 4. MS1 Scan (Full Scan to find [M+H]⁺) ion->ms1 cid 5. Isolation & CID (Isolate [M+H]⁺, Collide with N₂/Ar) ms1->cid ms2 6. MS2 Scan (Product Ion Scan) cid->ms2 data 7. Data Analysis (Fragmentation Pattern ID) ms2->data

Sources

A Comparative Guide to JAK Inhibitor Scaffolds: Analyzing the Potency of Piperidine and the Rationale for Scaffold Extension

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted immunomodulatory therapies, Janus kinase (JAK) inhibitors represent a pivotal class of oral small molecules. Their efficacy hinges on the precise and potent inhibition of one or more of the four JAK family members (JAK1, JAK2, JAK3, and TYK2), which are central nodes in cytokine signaling pathways critical to immunity and inflammation.[1][2] The design of these inhibitors is a masterclass in medicinal chemistry, where the core scaffold dictates not only the potency but, more importantly, the selectivity profile of the drug.

This guide provides an in-depth comparison of foundational and next-generation scaffolds in JAK inhibitor design. We will anchor our discussion on the well-established piperidine moiety, exemplified by the first-generation inhibitor Tofacitinib, and explore the guiding principles and potential implications of scaffold extension, a concept embodied by the hypothetical 3,4'-bipiperidine structure and realized in the advanced scaffolds of second-generation inhibitors. This analysis is tailored for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships (SAR) that govern JAK inhibition.

The JAK-STAT Signaling Pathway: A Primary Target for Immunomodulation

The JAK-STAT pathway is a rapid signal transduction cascade initiated by the binding of cytokines, interleukins, and growth factors to their corresponding transmembrane receptors.[3] This binding event induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their trans-activation via phosphorylation. Activated JAKs then create docking sites by phosphorylating tyrosine residues on the receptor's intracellular domain. Signal Transducer and Activator of Transcription (STAT) proteins are recruited to these sites, where they are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of genes involved in inflammation, immune cell differentiation, and proliferation.[4]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding & Dimerization JAK_inactive JAK (Inactive) STAT_inactive STAT Receptor->STAT_inactive 4. STAT Recruitment JAK_active JAK (Active) P-Tyr JAK_inactive->JAK_active 2. Activation JAK_active->Receptor 3. Receptor Phosphorylation STAT_active STAT P-Tyr STAT_inactive:e->STAT_active:w 5. STAT Phosphorylation STAT_dimer STAT Dimer P-Tyr STAT_active->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Gene Gene Transcription DNA->Gene 8. Gene Regulation

Figure 1: The canonical JAK-STAT signaling pathway.

Given its central role, inhibiting JAK activity presents a powerful strategy for attenuating the pro-inflammatory signals that drive numerous autoimmune diseases, such as rheumatoid arthritis, psoriatic arthritis, and inflammatory bowel disease.[5]

Scaffolds in JAK Inhibition: A Tale of Potency and Selectivity

Small molecule JAK inhibitors are typically ATP-competitive, binding to the kinase domain of JAK enzymes and preventing the phosphorylation events that drive downstream signaling.[6] The chemical scaffold of these inhibitors is paramount, as it forms key interactions within the ATP-binding pocket and dictates the overall potency and selectivity of the molecule.

The piperidine ring is a foundational heterocyclic motif in medicinal chemistry, prized for its favorable physicochemical properties and its utility as a versatile synthetic handle.[7] In the context of JAK inhibitors, it is a key structural feature of Tofacitinib , the first oral JAK inhibitor approved for the treatment of rheumatoid arthritis.[1][8]

In Tofacitinib, the pyrrolo[2,3-d]pyrimidine core acts as a hinge-binder, forming crucial hydrogen bonds in the ATP binding site, while the substituted piperidine ring extends towards the solvent-exposed region of the pocket.[9] This design established a successful paradigm for JAK inhibition. However, Tofacitinib is considered a first-generation, non-selective inhibitor, potently targeting JAK1 and JAK3, with moderate activity against JAK2.[10] This lack of selectivity can lead to off-target effects, as JAK2 is essential for erythropoiesis.[3]

While a prominent, clinically evaluated JAK inhibitor featuring a 3,4'-bipiperidine scaffold is not publicly documented, we can analyze its potential from a medicinal chemistry perspective. A 3,4'-bipiperidine moiety represents a significant extension of the simpler piperidine ring.

Theoretical Advantages:

  • Increased Interaction Surface: The second piperidine ring could establish additional van der Waals or hydrogen bonding interactions with residues deeper in the binding pocket or in the solvent-front region, potentially increasing binding affinity and potency.

  • Vector for Selectivity: The defined stereochemistry and conformational rigidity of a bipiperidine system could be exploited to achieve greater selectivity for one JAK isoform over others by targeting subtle differences in the topology of their respective ATP-binding sites.

Potential Challenges:

  • Synthetic Complexity: The synthesis of substituted bipiperidines is more complex than that of simple piperidines.

  • Physicochemical Properties: Increasing molecular weight and the number of rotatable bonds can negatively impact drug-like properties such as solubility, permeability, and oral bioavailability.

Comparative Potency Analysis: From Pan-Inhibition to Selectivity

Since a direct experimental comparison with a 3,4'-bipiperidine JAK inhibitor is not available, we can gain valuable insights by comparing the first-generation piperidine-containing Tofacitinib with more selective, second-generation inhibitors like Filgotinib and Upadacitinib . These newer agents feature more complex and rigid scaffolds that achieve greater selectivity, embodying the strategic goals that a bipiperidine design might aim for.

The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit 50% of the target enzyme's activity in vitro. Lower IC50 values indicate higher potency.[3]

InhibitorCore Scaffold MoietyJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity Profile
Tofacitinib Piperidine15.177.455.0489Pan-JAK (JAK1/3 > JAK2)[3]
Upadacitinib Pyrrolidine/Fused Ring8600139N/AJAK1 Selective[3]
Filgotinib Pyridine/Piperidine1028810116JAK1 Selective[11]

Note: IC50 values can vary between different assay formats and conditions. The values presented are representative figures from biochemical enzyme assays for comparative purposes.

Analysis of Structure-Activity Relationships (SAR):

  • Tofacitinib (Piperidine): As a pan-inhibitor, Tofacitinib's potency against JAK1, JAK2, and JAK3 is relatively close (within roughly a 5-fold range for JAK1 vs. JAK3).[3] The flexibility of its piperidine-based structure allows it to adapt to the highly homologous ATP-binding sites of these isoforms.

  • Upadacitinib & Filgotinib (Advanced Scaffolds): These second-generation inhibitors achieve remarkable selectivity for JAK1.[3][11] For example, Upadacitinib is approximately 75-fold more selective for JAK1 over JAK2.[3] This is accomplished through scaffolds that are more rigid and make more specific contacts within the JAK1 binding site, effectively penalizing binding to other isoforms. This evolution from a flexible piperidine to more constrained systems demonstrates a key principle in modern kinase inhibitor design: achieving selectivity often requires moving beyond simple, flexible scaffolds to more complex architectures that can exploit minor differences between kinase active sites.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To ensure the trustworthiness and reproducibility of potency data, a robust and well-validated experimental protocol is essential. The ADP-Glo™ Kinase Assay is a widely used method for determining kinase activity and inhibitor potency. It measures the amount of ADP produced in a kinase reaction, which is directly proportional to enzyme activity.

Principle: The assay is a two-step, luminescent-based system. First, the kinase reaction is performed. Then, the ADP-Glo™ Reagent is added to terminate the reaction and deplete any remaining ATP. Finally, the Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used by a luciferase to produce a light signal. The intensity of the light is proportional to the initial kinase activity.[12]

ADP_Glo_Workflow cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ATP Depletion cluster_step3 Step 3: Signal Generation cluster_step4 Step 4: Data Acquisition A Combine Kinase, Substrate, ATP, and Inhibitor B Incubate at Room Temperature (e.g., 60 minutes) A->B C Add ADP-Glo™ Reagent B->C Products: ADP + unconsumed ATP D Incubate at Room Temperature (e.g., 40 minutes) C->D E Add Kinase Detection Reagent D->E Remaining molecule: ADP F Incubate at Room Temperature (e.g., 30 minutes) E->F G Read Luminescence on a Plate Reader F->G Product: Light Signal

Figure 2: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).

    • Prepare a stock solution of the substrate peptide and ATP in the kinase buffer. The ATP concentration should ideally be at or near the Km value for the specific JAK enzyme to ensure competitive binding can be accurately measured.

    • Prepare serial dilutions of the test inhibitor (e.g., Tofacitinib) and a vehicle control (e.g., DMSO) in kinase buffer.

    • Prepare the JAK enzyme solution by diluting the stock enzyme in kinase buffer.

  • Kinase Reaction (in a 384-well plate):

    • To each well, add 2.5 µL of the inhibitor dilution or vehicle control.

    • Add 5 µL of the substrate/ATP mixture.

    • Initiate the reaction by adding 2.5 µL of the diluted JAK enzyme. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well.[13]

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete all remaining ATP.[14]

  • ADP to ATP Conversion and Detection:

    • Add 20 µL of Kinase Detection Reagent to each well.[14]

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a stable luminescent signal.[14]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC50 value.

This self-validating system includes controls for no enzyme (background) and no inhibitor (maximum activity), allowing for robust data normalization and accurate IC50 calculation.

Conclusion and Future Perspectives

The journey of JAK inhibitor development from the piperidine-based scaffold of Tofacitinib to the highly selective second-generation agents illustrates a clear trajectory in medicinal chemistry: the pursuit of selectivity to enhance safety and efficacy. While the simple piperidine ring provided a potent but broad-spectrum starting point, the need to mitigate off-target effects, particularly those related to JAK2 inhibition, has driven the exploration of more complex and rigid molecular architectures.

The concept of a 3,4'-bipiperidine scaffold, while not yet realized in a clinical candidate, represents the kind of strategic thinking—extending a known pharmacophore to probe for new, selectivity-conferring interactions—that fuels modern drug discovery. The success of inhibitors like Upadacitinib and Filgotinib validates this approach. Future research will undoubtedly continue to refine these scaffolds, potentially incorporating novel heterocyclic systems and leveraging advanced computational modeling to design the next generation of JAK inhibitors with even greater precision and therapeutic benefit.

References

  • LaBranche, T. P., et al. (2012). Relationship between tofacitinib PK and inhibition of JAK1/3 (IL-15), JAK1/2 (IL-6), and JAK2/2 (GM-CSF) signaling in a mouse CIA model and human whole blood. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Vivès, C., et al. (2023). Are All Janus Kinase Inhibitors for Inflammatory Bowel Disease the Same?. Inflammatory Bowel Diseases. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9926791, Tofacitinib. Available at: [Link]

  • Al-Horani, R. A., & Al-Ali, A. A. (2024). Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological applications. Beni-Suef University Journal of Basic and Applied Sciences. Available at: [Link]

  • ResearchGate. Structure activity relationship of piperidine derivatives. Available at: [Link]

  • DermNet. Janus kinase inhibitors. Available at: [Link]

  • McInnes, I. B., et al. (2022). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Annals of the Rheumatic Diseases. Available at: [Link]

  • Drugs in Context. Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib. Available at: [Link]

  • Adooq Bioscience. JAK pathway | JAK inhibitors. Available at: [Link]

  • ResearchGate. Structure–activity relationship of piperidine derivatives with.... Available at: [Link]

  • Al-Hussaini, M. M., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules. Available at: [Link]

  • Parmentier, J. M., et al. (2022). Upadacitinib: Mechanism of action, clinical, and translational science. Clinical and Translational Science. Available at: [Link]

  • ResearchGate. (a) Structure of tofacitinib (1) highlighting the piperidine fragment;.... Available at: [Link]

  • Singh, I. P., & Kumar, A. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Thermo Fisher Scientific. Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. Available at: [Link]

  • ResearchGate. Starting material to obtain the substituted piperidine moiety. Available at: [Link]

  • Drugs in Context. (2021). Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib. Available at: [Link]

  • MDPI. Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. Available at: [Link]

  • International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available at: [Link]

  • BPS Bioscience. JAK1 Kinase Assay Protocol. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(Piperidin-4-YL)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile: The Piperidine Precedent

3-(Piperidin-4-YL)piperidine is a derivative of piperidine, a heterocyclic amine.[9] The safety protocols for this compound are therefore predicated on the known hazards of piperidines. According to the European Chemicals Agency (ECHA), piperidine is classified as a highly flammable liquid and vapor that is toxic in contact with skin or if inhaled, is harmful if swallowed, and causes severe skin burns and eye damage.[8] These hazards necessitate stringent handling and disposal procedures to mitigate risks.

Hazard ClassificationDescriptionPrimary Precaution
Flammable Liquid Vapors can ignite, and may travel to a source of ignition and flash back.[2][10]Eliminate all ignition sources and use non-sparking tools.[2][5][11]
Acute Toxicity (Oral, Dermal, Inhalation) Can be harmful or fatal if swallowed, absorbed through the skin, or inhaled.[3][8][12]Wear appropriate Personal Protective Equipment (PPE) and work in a well-ventilated area.[2][3]
Skin Corrosion/Irritation Causes severe skin burns and eye damage upon contact.[2][3][8]Avoid all direct contact by using chemical-resistant gloves, clothing, and eye/face protection.[3][5]
Environmental Hazard Harmful to aquatic life. Must not be allowed to enter drains or water bodies.[1][4][13][14]Contain all waste and dispose of it through approved hazardous waste channels.[14]

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with preparation and ends with documented transfer to a licensed waste disposal service.

DisposalWorkflow cluster_prep Phase 1: Preparation cluster_collection Phase 2: Waste Collection cluster_disposal Phase 3: Final Disposal PPE 1. Don Appropriate PPE Waste_Container 2. Prepare Labeled Hazardous Waste Container PPE->Waste_Container Ensure safety before handling Spill_Kit 3. Assemble Spill Kit Waste_Container->Spill_Kit Be ready for contingencies Collect_Residue 4. Collect Unused Reagent and Contaminated Materials Segregate 5. Segregate from Incompatible Wastes Collect_Residue->Segregate Prevent reactions Store 6. Store Securely for Pickup Segregate->Store Await professional disposal Transfer 7. Transfer to Licensed Waste Disposal Service Store->Transfer Official handover Document 8. Document Waste Transfer Transfer->Document Maintain records

Caption: Disposal workflow for this compound.

Experimental Protocol: Detailed Disposal Steps

1. Personal Protective Equipment (PPE) Assessment and Donning

  • Rationale: Given the high toxicity and corrosivity of piperidine derivatives, full protection is mandatory to prevent skin contact, eye damage, and inhalation.[2][3][8]

  • Procedure:

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).

    • Eye/Face Protection: Use chemical safety goggles and a face shield.[5]

    • Body Protection: A lab coat is standard, but for larger quantities or risk of splashing, full chemical protective clothing is required.[1][4]

    • Respiratory Protection: All handling of waste should be conducted in a certified chemical fume hood to prevent inhalation of vapors. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge is necessary.

2. Waste Container Preparation

  • Rationale: Proper containment is crucial to prevent leaks and to clearly communicate the hazard to all personnel and waste handlers.

  • Procedure:

    • Select a container made of a material compatible with this compound. A high-density polyethylene (HDPE) or glass container is typically suitable.

    • Ensure the container is in good condition, with a secure, leak-proof lid.

    • Label the container clearly as "Hazardous Waste," and list the contents: "this compound" and any solvents used. Affix appropriate hazard pictograms (e.g., flammable, corrosive, toxic).

3. Spill Management Preparedness

  • Rationale: Accidental spills are a significant risk. Having a spill kit readily available allows for immediate and safe cleanup, preventing the spread of contamination.

  • Procedure:

    • Ensure a chemical spill kit is accessible.

    • The kit should contain an inert absorbent material such as sand, diatomaceous earth, or vermiculite.[1][4][13] Do not use combustible materials like paper towels as the primary absorbent.

    • Include non-sparking tools for collecting the absorbed material.[5][11]

    • Have a separate, labeled container ready for the collected spill debris.

4. Waste Collection and Segregation

  • Rationale: To prevent dangerous chemical reactions, it is imperative to segregate piperidine-based waste from incompatible materials, particularly strong oxidizing agents and acids.[5][15]

  • Procedure:

    • Unused Reagent: Carefully transfer any unwanted this compound into the prepared hazardous waste container.

    • Contaminated Labware: Triple-rinse contaminated glassware with a suitable solvent (e.g., ethanol or isopropanol). The first two rinsates are considered hazardous and must be collected in the waste container. The third rinse can typically be disposed of as non-hazardous waste, pending local regulations.

    • Contaminated PPE and Absorbents: Place any grossly contaminated gloves, bench liners, or absorbent materials from a spill cleanup into a sealed bag and then into a solid hazardous waste container.[10]

5. Secure Storage and Final Disposal

  • Rationale: Hazardous waste must be stored securely to prevent unauthorized access or accidental release while awaiting collection by a certified disposal company.

  • Procedure:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secured area, away from heat and ignition sources.[3][5]

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Arrange for pickup by a licensed professional waste disposal service. Disposal often involves chemical incineration at a permitted facility, which is equipped with afterburners and scrubbers to handle toxic and flammable materials.[6][13][16]

    • Maintain a detailed log of the waste generated, including the chemical name, quantity, and date of disposal, until you receive official documentation of its receipt and destruction from the disposal company.

By adhering to these rigorous procedures, researchers can ensure that the disposal of this compound is conducted with the highest regard for safety, scientific integrity, and environmental responsibility.

References

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • Piperidine - SAFETY DATA SHEET. PENTA. [Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • Safety Data Sheet PIPERIDINE. ChemSupply Australia. [Link]

  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [Link]

  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI - NIH. [Link]

  • Safety data sheet. CPAChem. [Link]

  • PIPERIDINE. AmericanBio. [Link]

  • HAZARD SUMMARY. NJ.gov. [Link]

  • PIPERIDINE. Ataman Kimya. [Link]

  • Piperidine - Substance Information. ECHA. [Link]

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  • 3-(Piperidin-4-yl)propanoic acid. PubChem. [Link]

  • Piperidine: Human health tier II assessment. Australian Government Department of Health. [Link]

  • 3-piperidin-4-yl-1H-quinolin-2-one;hydrochloride. PubChem. [Link]

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  • Pyridine Tox Profile. ATSDR. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.